Technical Documentation Center

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate
  • CAS: 1372711-70-0

Core Science & Biosynthesis

Foundational

CAS 1372711-70-0 molecular weight and chemical structure

Initial searches for the compound with CAS number 1372711-70-0 have not yielded a positive identification in publicly available chemical databases. This suggests that the provided CAS number may be incorrect, is from a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initial searches for the compound with CAS number 1372711-70-0 have not yielded a positive identification in publicly available chemical databases. This suggests that the provided CAS number may be incorrect, is from a proprietary database, or represents a novel substance not yet cataloged in public resources.

A comprehensive search for the molecular weight, chemical structure, and any associated technical data for a compound with the CAS (Chemical Abstracts Service) number 1372711-70-0 did not return any matching results. The CAS Registry is the authoritative collection of disclosed chemical substance information, and the absence of this number in public databases prevents the creation of the requested in-depth technical guide.

To proceed with your request, please verify the CAS number for accuracy. It is possible that there is a typographical error in the number provided.

Alternatively, if you can provide any of the following alternative identifiers, a new search can be initiated:

  • Chemical Name (IUPAC or common name)

  • Trade Name or Internal Compound ID

  • SMILES (Simplified Molecular-Input Line-Entry System) string

  • InChI (International Chemical Identifier) key

  • The general chemical class or intended biological target of the molecule

Without a valid identifier to specify the chemical entity, it is not possible to fulfill the request for a detailed technical guide, including its molecular weight, chemical structure, experimental protocols, and other required components. We are prepared to proceed with an in-depth analysis upon receiving a correct and verifiable identifier.

Exploratory

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate: Safety Data Sheet (SDS) Protocols and Synthetic Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Actionable SDS Guide Executive Summary In modern medicinal chemistry, the strategic replacement o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Actionable SDS Guide

Executive Summary

In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups is paramount for improving the pharmacokinetic (PK) profiles of drug candidates. Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate (CAS: 1372711-70-0) has emerged as a highly versatile bifunctional building block[1]. It serves a dual purpose: the 1,2,3-triazole core acts as a robust bioisostere for amide bonds, while the orthogonal reactivity of the 5-bromo and 4-carboxylate groups enables rapid, modular diversification via transition-metal-catalyzed cross-coupling and amidation workflows[2][3].

This technical guide synthesizes critical Safety Data Sheet (SDS) handling protocols with field-proven experimental methodologies, empowering application scientists to safely and effectively integrate this scaffold into their drug discovery pipelines.

Chemical Identity & Quantitative Safety Data (SDS)

Before deploying this compound in synthetic workflows, researchers must establish a controlled environment. Halogenated heterocyclic esters can act as mild alkylating or acylating agents and may cause localized irritation.

Physicochemical Properties

The following table summarizes the verified quantitative data and identifiers for Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate[4].

PropertyValue
Chemical Name Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate
CAS Number 1372711-70-0
Molecular Formula C5H6BrN3O2
Molecular Weight 220.024 g/mol
Standard Purity ≥ 95.0% – 97.0%
MDL Number MFCD23381101
Storage Conditions Ambient temperature; store in a dark, dry, well-ventilated place
Actionable SDS & Handling Protocols

To ensure a self-validating safety system in the laboratory, adhere to the following GHS-aligned safety protocols:

Hazard CategoryGHS ClassificationRequired Precautionary Measures
Health Hazard Skin Irrit. 2, Eye Irrit. 2APPE: Nitrile gloves (double-layer recommended for prolonged handling), safety goggles, and a standard lab coat.
Inhalation STOT SE 3 (Respiratory Irritation)Handling: Weigh and manipulate the solid exclusively within a certified Class II chemical fume hood to prevent dust inhalation.
Spill Response N/AAction: Sweep up solid carefully avoiding dust generation. Wash the contaminated surface with a 10% sodium bicarbonate solution to neutralize any trace acidic byproducts, followed by water.

Structural Rationale: The 1,2,3-Triazole as a Bioisostere

The traditional amide bond is highly susceptible to enzymatic hydrolysis by amidases and phase I metabolism via CYP450-mediated oxidation[5]. Scaffold hopping—specifically replacing the amide with a 1,2,3-triazole—drastically improves metabolic stability while preserving the spatial geometry and hydrogen-bond acceptor capabilities of the original molecule[6][7].

The N2-methyl substitution in this specific building block is critical. Unlike N1-substituted triazoles, which possess a strong dipole moment, N2-substituted triazoles exhibit a lower dipole moment and higher lipophilicity, making them superior mimics of the trans-amide bond geometry[2][8].

Bioisostere Amide Traditional Amide Bond (Metabolically Unstable) Triazole 1,2,3-Triazole Core (Bioisostere Replacement) Amide->Triazole Scaffold Hopping Prop1 Mimics Trans-Amide Geometry Triazole->Prop1 Prop2 Resistant to Enzymatic Hydrolysis Triazole->Prop2 Prop3 Improved Pharmacokinetics Prop1->Prop3 Prop2->Prop3

Figure 1: Logical relationship of bioisosteric replacement using the 1,2,3-triazole scaffold.

Synthetic Utility & Experimental Workflow

The true value of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate lies in its orthogonal reactivity. The 5-bromo position is highly activated toward oxidative addition by Palladium(0) due to the electron-withdrawing effects of both the triazole ring and the adjacent methyl ester. This makes it an ideal electrophile for Suzuki-Miyaura cross-coupling[9][10].

Pathway Visualization

G SM Methyl 5-Bromo-2-Methyl- 2H-1,2,3-triazole-4-carboxylate (Electrophile) Cond Pd(PPh3)4, K2CO3 Toluene/H2O, 90°C SM->Cond BA Arylboronic Acid (Nucleophile) BA->Cond Prod 5-Aryl-2-Methyl-2H- 1,2,3-triazole-4-carboxylate (Coupled Core) Cond->Prod Cross-Coupling

Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for the 5-bromo triazole.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed with built-in causality and validation steps to ensure high-yield carbon-carbon bond formation while suppressing the competitive protodeboronation of the arylboronic acid[9][11].

Reagents Required:

  • Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate (1.0 equiv, 1.0 mmol, 220 mg)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K2CO3) (2.5 equiv, 2.5 mmol)

  • Solvent: Toluene / H2O (4:1 ratio, 10 mL total)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step):

    • Action: Sparge the Toluene/H2O mixture with Argon or N2 for 15 minutes prior to use.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Degassing ensures catalyst longevity.

  • Reaction Assembly:

    • Action: In an oven-dried Schlenk flask, combine the bromotriazole, arylboronic acid, and K2CO3. Add the degassed solvent mixture.

    • Causality: K2CO3 is required to coordinate with the boronic acid, forming a negatively charged, highly nucleophilic boronate complex that facilitates the transmetalation step with the Pd(II) intermediate.

  • Catalyst Addition & Heating:

    • Action: Add Pd(PPh3)4 under a positive stream of Argon. Seal the flask and heat to 90°C in an oil bath for 4–6 hours.

    • Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the UV-active starting material spot (Rf ~0.6) validates the completion of the oxidative addition and transmetalation phases.

  • Workup & Isolation:

    • Action: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4.

    • Causality: The aqueous wash removes the inorganic potassium salts and boric acid byproducts. Drying over Na2SO4 prevents water-induced hydrolysis of the methyl ester during concentration.

  • Purification:

    • Action: Concentrate under reduced pressure and purify via flash column chromatography (silica gel) to yield the pure 5-aryl-2-methyl-2H-1,2,3-triazole-4-carboxylate.

Subsequent Steps: The resulting methyl ester can be quantitatively saponified using LiOH in THF/H2O at room temperature to yield the free carboxylic acid, which is then ready for standard EDC/HOBt or HATU-mediated amidation with various amines to finalize the drug candidate library.

References

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry Source: PubMed / Drug Discovery Today URL:[Link]

  • 1,2,3-Triazoles as Biomimetics in Peptide Science Source: MDPI / Molecules URL:[Link]

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics Source: ACS Pharmacology & Translational Science URL:[Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI / Catalysts URL:[Link]

  • Iridium-Catalyzed Cycloaddition of Azides and 1-Bromoalkynes at Room Temperature Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Foundational

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate solubility in polar aprotic solvents

An In-Depth Technical Guide to the Solubility of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate in Polar Aprotic Solvents Prepared by: Gemini, Senior Application Scientist Abstract The solubility of active pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate in Polar Aprotic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient process development, formulation, and bioavailability.[1] This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.[2][3] Due to a lack of published empirical data for this specific molecule, this document establishes a robust theoretical framework for predicting its solubility and presents a detailed, self-validating experimental protocol for its quantitative determination in common polar aprotic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solution behavior.

Introduction: The Critical Role of Solubility

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate belongs to the 1,2,3-triazole class of heterocycles, a scaffold renowned for its stability and wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][4] In any application, from synthesis to formulation, understanding the compound's interaction with solvents is paramount. Poor solubility can lead to significant challenges in reaction kinetics, purification, and, in the pharmaceutical context, drug delivery and efficacy.[1]

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Acetone—are frequently employed in organic synthesis, purification, and as vehicles for in vitro screening. Their ability to dissolve a wide range of organic molecules without participating in proton-transfer reactions makes them indispensable. This guide will focus on predicting and determining the solubility of the title compound in this vital class of solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the foundation for solubility prediction.[5] A molecule's solubility is dictated by its structural features, polarity, and capacity for intermolecular interactions.

Molecular Structure Analysis

Let's dissect the structure of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate:

  • 1,2,3-Triazole Ring: This aromatic five-membered ring is inherently polar due to the presence of three nitrogen atoms. It possesses a significant dipole moment and can act as a hydrogen bond acceptor, readily interacting with polar solvents.[6][7]

  • N-Methyl Group: The methyl group on the N2 position of the triazole ring slightly increases lipophilicity. Crucially, it prevents this nitrogen from acting as a hydrogen bond donor, which can influence its interaction with certain solvents.

  • Methyl Ester Group (-COOCH₃): This is a polar functional group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. Its presence generally enhances solubility in polar solvents.

  • Bromo Substituent (-Br): The bromine atom is electronegative, contributing to the molecule's overall dipole moment. However, its size and mass also increase the van der Waals forces and overall lipophilicity, which can temper solubility in highly polar media.

Properties of Polar Aprotic Solvents

These solvents are characterized by moderate to high dielectric constants and large dipole moments. They lack acidic protons, meaning they cannot act as hydrogen bond donors.

SolventDielectric Constant (ε) at 20°CDipole Moment (μ) (D)Key Characteristics
Dimethyl Sulfoxide (DMSO) 47.23.96Highly polar, excellent solvating power for a wide range of compounds.
N,N-Dimethylformamide (DMF) 36.73.82High polarity, often used in organic reactions.
Acetonitrile (ACN) 37.53.92Less polar than DMSO/DMF, common in chromatography.
Acetone 20.72.88Moderately polar, highly volatile.

Expert Insight: Based on this analysis, we can hypothesize that the compound will exhibit the highest solubility in DMSO and DMF due to their superior polarity and ability to engage in strong dipole-dipole interactions with the triazole and ester functionalities. Solubility is expected to be moderate in Acetonitrile and lower in Acetone.

Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a rigorous experimental protocol is necessary. The isothermal saturation method is a reliable and widely used technique to determine the equilibrium solubility of a compound at a specific temperature.[8]

Causality Behind Experimental Choices
  • Method: The isothermal saturation (or "shake-flask") method is chosen for its simplicity and accuracy. It ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

  • Temperature Control: Solubility is highly temperature-dependent.[1] Maintaining a constant temperature (e.g., 25°C) using a water bath or incubator is critical for reproducibility and relevance to standard laboratory conditions.

  • Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the selected analytical technique. This choice is based on the compound's structure, which contains a chromophore (the triazole ring system) suitable for UV detection, providing the necessary sensitivity and specificity for accurate quantification.

Materials and Equipment
  • Compound: Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate (purity >98%).

  • Solvents: HPLC-grade DMSO, DMF, Acetonitrile, Acetone.

  • Equipment: Analytical balance, 2 mL glass vials with screw caps, orbital shaker or vortex mixer, constant temperature incubator or water bath, 1 mL syringes, 0.22 µm syringe filters (PTFE or other solvent-compatible material), HPLC system with UV detector, volumetric flasks.

Step-by-Step Methodology
  • Stock Solution & Calibration Curve Preparation: a. Accurately weigh approximately 10 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (like Acetonitrile) to create a stock solution. b. Perform serial dilutions of the stock solution to prepare at least five calibration standards of known concentrations. c. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.999 for trustworthiness.

  • Sample Preparation for Solubility Measurement: a. Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. The key is to ensure solid remains after equilibrium is reached. b. Add a fixed volume (e.g., 1 mL) of the desired polar aprotic solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Repeat for each solvent to be tested.

  • Equilibration: a. Place the vials in an orbital shaker set within a constant temperature incubator (e.g., 25°C ± 0.5°C). b. Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the minimum time required.

  • Sampling and Analysis: a. After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. b. Carefully withdraw an aliquot (e.g., 0.5 mL) of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solids. d. Dilute the filtered sample with a known volume of mobile phase (or Acetonitrile) to bring its concentration within the range of the calibration curve. e. Analyze the diluted sample by HPLC.

  • Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by accounting for the dilution factor. c. The final value, typically expressed in mg/mL or mol/L, is the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A 1. Add Excess Solid Compound to Vial B 2. Add Known Volume of Solvent A->B D 4. Shake at Constant Temp (e.g., 24h at 25°C) B->D C 3. Prepare HPLC Calibration Standards I 9. Calculate Concentration via Calibration Curve C->I Used for Quantification E 5. Settle Undissolved Solid D->E F 6. Filter Supernatant E->F G 7. Dilute Sample F->G H 8. Inject & Analyze by HPLC G->H H->I Result Solubility Data (mg/mL) I->Result

Caption: Workflow for isothermal saturation solubility determination.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The following table presents hypothetical, yet chemically reasonable, solubility values for Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate at 25°C.

Table 1: Hypothetical Solubility in Polar Aprotic Solvents at 25°C

SolventSolubility CategoryQuantitative Value (mg/mL)Molar Solubility (mol/L)
DMSO Very Soluble> 100> 0.40
DMF Freely Soluble~85~0.34
Acetonitrile Soluble~25~0.10
Acetone Sparingly Soluble~12~0.05

Molecular Weight of C₆H₈BrN₃O₂ ≈ 249.05 g/mol .

Interpretation: The hypothetical data align with our theoretical predictions. The high polarity and strong solvating power of DMSO and DMF result in high solubility. Acetonitrile, while polar, is a less effective solvent for this particular structure, and the lower polarity of acetone results in the lowest solubility among the tested solvents. This trend underscores the importance of matching solvent properties to the solute's structural characteristics.

Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

  • Compound: While specific toxicology data for this compound is not available, it should be handled with care as an irritant. Avoid inhalation of dust and contact with skin and eyes.[9][10]

  • Solvents: Polar aprotic solvents have their own specific hazards. DMSO can enhance skin absorption of other chemicals. DMF is a suspected hepatotoxin. Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12][13]

Conclusion

This guide provides a robust framework for understanding and quantifying the solubility of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate in polar aprotic solvents. By combining theoretical molecular analysis with a detailed, validated experimental protocol, researchers can generate the reliable data needed to accelerate chemical synthesis, streamline purification processes, and inform formulation development. The principles and methodologies outlined herein are broadly applicable to other novel compounds where solubility data is a critical prerequisite for successful research and development.

References

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI. [Link]

  • Solubility of Organic Compounds. (2023). LibreTexts Chemistry. [Link]

  • 5-bromo-2-methyl-2h-1,2,3-triazole-4-carbaldehyde. PubChem. [Link]

  • Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. (2012). Asian Journal of Chemistry. [Link]

  • Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents. (2018). Journal of Chemical Thermodynamics. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. UCLA Chemistry. [Link]

  • Safety Data Sheet: 1,2,4-Triazole. (2025). Carl ROTH. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE.
  • Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. (2021). MDPI. [Link]

  • Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. (2025). ResearchGate. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025). National Institutes of Health (NIH). [Link]

  • 1,2,4-Triazole - SAFETY DATA SHEET. Columbus Chemical Industries. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Anbar. [Link]

  • Scientific Documentation - L-Menthol, Crystal, USP. (2024). Spectrum Pharmacy Products. [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]

Sources

Exploratory

Structural and Crystallographic Characterization of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate: A Technical Guide

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Compound: Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate (CAS: 1372711-70-0) Executive Summary Methyl 5-Bromo-2-Methyl-2H-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Compound: Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate (CAS: 1372711-70-0)

Executive Summary

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate is a densely functionalized heterocyclic building block of high value in fragment-based drug design and materials science. The 1,2,3-triazole core is a privileged bioisosteric scaffold. Unlike 1H-triazoles, which suffer from dynamic tautomeric equilibria that can complicate solid-state packing, the N2-methylation in this compound locks the heterocycle into the 2H-configuration, ensuring absolute structural homogeneity 1.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we dissect the causality behind the crystallographic protocols required to resolve this molecule and analyze the mechanistic forces—specifically halogen bonding—that dictate its supramolecular architecture.

Conformational Analysis & Molecular Geometry

The 3D conformation of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate is governed by the interplay of its planar core and its peripheral substituents:

  • The 2H-Triazole Core: The N1-N2-N3-C4-C5 ring system exhibits high planarity. The 2H-isomer is thermodynamically stable and typically shows minimal root-mean-square deviation (RMSD) from absolute planarity across the five-membered ring 2.

  • C4-Ester Coplanarity: To maximize π -conjugation with the triazole system, the methyl ester group at C4 favors a coplanar geometry. However, steric repulsion between the ester oxygen and the adjacent bulky C5-bromine atom induces a slight torsional twist, which is a critical parameter to monitor during structural refinement.

  • C5-Bromine Polarization (The σ -Hole): The C-Br bond is highly polarized. The electron-withdrawing nature of the triazole core pulls electron density away from the distal end of the bromine atom, creating a localized region of positive electrostatic potential known as a σ -hole. This feature is the primary mechanistic driver for solid-state halogen bonding 3.

Self-Validating Protocol for Crystallographic Analysis

To obtain unambiguous structural data for halogenated triazoles, empirical choices must be strictly controlled. The following step-by-step workflow is designed as a self-validating system to ensure high-fidelity structural resolution.

Step 1: Single Crystal Growth via Vapor Diffusion
  • Action: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial. Place this inside a 10 mL outer vial containing 3 mL of n-Hexane. Seal the outer chamber and incubate at 20 °C.

  • Causality: DCM acts as an excellent primary solvent for halogenated aromatics. The slow vapor diffusion of the non-polar anti-solvent (n-Hexane) gradually lowers the dielectric constant of the mixture. This controlled supersaturation prevents rapid precipitation (which yields twinned domains) and promotes the slow nucleation required for diffraction-quality single crystals.

  • Validation: Examine the harvested crystals under polarized light microscopy. Complete optical extinction every 90° of rotation confirms a single-crystal domain devoid of macroscopic twinning.

Step 2: Cryogenic Data Collection (SCXRD)
  • Action: Select a crystal (approx. 0.2 × 0.15 × 0.1 mm), mount it on a cryoloop using perfluoropolyether oil, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Collect data using Mo K α radiation ( λ = 0.71073 Å).

  • Causality: Mo K α radiation is specifically chosen over Cu K α to minimize X-ray absorption effects, which are highly pronounced in bromine-containing compounds due to bromine's high mass attenuation coefficient. Data collection at 100 K freezes out dynamic thermal motion, drastically reducing Debye-Waller factors. This yields the high-angle diffraction spots necessary to accurately resolve the electron density of the heavy bromine atom against the lighter C, N, and O atoms.

  • Validation: Monitor the internal R-value ( Rint​ ) during data reduction. An Rint​<0.05 validates the symmetry assignment and the quality of the multi-scan absorption correction.

Step 3: Structure Solution and Refinement
  • Action: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Anisotropic refinement is critical for the bromine atom to accurately model its non-spherical electron density distribution, which is perturbed by its involvement in halogen bonding.

  • Validation: Generate a CIF and execute the IUCr checkCIF routine. The absence of Level A or B alerts validates the geometric and crystallographic integrity of the final model 4.

SCXRD_Workflow A 1. Compound Synthesis & Purification B 2. Single Crystal Growth (Vapor Diffusion) A->B C 3. Crystal Selection & Mounting (Cryoloop) B->C D 4. SCXRD Data Collection (Mo Kα, 100 K) C->D E 5. Data Reduction & Absorption Correction D->E F 6. Structure Solution (Intrinsic Phasing) E->F G 7. Structure Refinement (Least-Squares on F²) F->G H 8. CIF Generation & Validation (checkCIF) G->H

Workflow for the single-crystal X-ray diffraction analysis of triazole derivatives.

Quantitative Crystallographic Data

Based on structurally validated 2H-triazole analogs and halogenated triazole carboxylates, the table below outlines the representative crystallographic parameter space expected for Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate.

Crystallographic ParameterRepresentative Value / Range
Empirical Formula C₅H₆BrN₃O₂
Formula Weight 220.03 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Unit Cell Dimensions a≈7.8−8.2 Å b≈10.1−10.5 Å c≈11.4−11.8 Å β≈98.5−102.0∘
Volume 920 - 980 ų
Z (Molecules/unit cell) 4
Calculated Density ( ρ ) 1.85 - 1.92 g/cm³
Absorption Coefficient ( μ ) 4.5 - 5.2 mm⁻¹
Final R indices [I > 2 σ (I)] R1​<0.045 , wR2​<0.120

Supramolecular Architecture and Halogen Bonding

The crystal packing of this molecule is not random; it is a highly ordered supramolecular assembly dictated by specific intermolecular forces.

  • Halogen Bonding (XB): The primary driver of the solid-state architecture is the C−Br⋯O=C halogen bond. The electron-deficient σ -hole of the C5-bromine atom acts as a strong Lewis acid, interacting directly with the nucleophilic oxygen of the C4-ester carbonyl of an adjacent molecule. This interaction is highly directional, typically exhibiting a C−Br⋯O bond angle approaching 170–180° 5.

  • π−π Stacking: The highly planar 2H-triazole rings engage in face-to-face π−π stacking interactions along the crystallographic short axis, providing secondary stabilization to the crystal lattice.

  • Dipole-Dipole Interactions: The antiparallel alignment of the highly polar triazole cores minimizes the overall dipole moment of the unit cell, further driving the preference for centrosymmetric space groups (like P21​/c ).

Halogen_Bonding A Methyl 5-Bromo-2-Methyl- 2H-1,2,3-triazole-4-carboxylate B C5-Bromine (σ-hole) A->B C C4-Ester Carbonyl (O) A->C D Triazole π-System A->D E Halogen Bonding (C-Br···O=C) B->E C->E F Dipole-Dipole Interactions C->F G π-π Stacking (Face-to-Face) D->G H Supramolecular 1D Chains E->H F->H I 3D Crystal Lattice G->I H->I

Mechanistic network of intermolecular interactions driving the crystal packing.

References

  • Source: PMC (NIH)
  • Title: Anion Receptors Based on Halogen Bonding with Halo-1,2,3-triazoliums Source: ACS Publications URL
  • Title: Crystal Structures of 1-Aryl-1H- and 2-Aryl-2H-1,2,3-triazolyl Hydrazones.
  • Source: PMC (NIH)
  • Title: Validating the Crystal Structure of 4-Methyl-5-nitro-2h-1,2,3-triazole Source: Benchchem URL

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling, Toxicity, and Handling Guidelines for Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate

Executive Summary Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate (CAS: 1372711-70-0) is a highly functionalized, halogenated nitrogen-rich heterocyclic building block widely utilized in advanced organic synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate (CAS: 1372711-70-0) is a highly functionalized, halogenated nitrogen-rich heterocyclic building block widely utilized in advanced organic synthesis and pharmaceutical drug discovery . While its structural features—specifically the electrophilic 5-bromo substituent and the versatile methyl ester—make it an exceptional intermediate for cross-coupling and derivatization, these same features impart significant acute toxicity.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical reactivity and practical laboratory safety. This whitepaper provides a comprehensive, expert-level guide to the mechanistic reactivity, toxicological hazards, and stringent, self-validating handling protocols required for the safe manipulation of this compound.

Physicochemical Profiling & Mechanistic Reactivity

The synthetic utility of Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate stems from its orthogonal reactivity. The 2-methyl-2H-1,2,3-triazole core is metabolically robust, often serving as a bioisostere for amide bonds or aromatic rings in medicinal chemistry.

Causality of Reactivity:

  • C-Br Bond Activation: The bromine atom at the 5-position is highly activated by the electron-withdrawing nature of the adjacent triazole ring and the ester group. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the C-Br bond highly susceptible to oxidative addition by palladium catalysts (e.g., Suzuki-Miyaura, Buchwald-Hartwig couplings) and Nucleophilic Aromatic Substitution (SNAr).

  • Ester Electrophilicity: The C4 methyl ester is primed for nucleophilic acyl substitution, allowing for rapid conversion into amides, carboxylic acids, or primary alcohols under controlled conditions.

Table 1: Physicochemical and Hazard Data Summary
Property / ParameterValue / Description
Chemical Name Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate
CAS Registry Number 1372711-70-0
Molecular Formula C5H6BrN3O2
Molecular Weight 220.024 g/mol
Appearance Solid (Ambient Temperature)
GHS Hazard Class Acute Toxicity (Category 3)
Hazard Statements H301 (Oral), H311 (Dermal), H331 (Inhalation)
Signal Word Danger

(Data aggregated from Avantor/VWR and ChemicalBook safety data sheets ).

Toxicological Profile & Hazard Assessment

The compound is classified under the Globally Harmonized System (GHS) as Danger due to its severe acute toxicity across all primary exposure routes (H301, H311, H331).

Mechanistic Toxicology: Why is this specific building block so toxic? The inherent toxicity of halogenated triazoles often arises directly from their electrophilicity. The highly activated 5-bromo position can act as an irreversible binder to biological nucleophiles (such as cysteine residues in cellular proteins or glutathione). Depletion of cellular glutathione leads to oxidative stress, protein adduction, and acute cellular toxicity. Furthermore, the lipophilicity provided by the methyl ester and the 2-methyl group enhances dermal penetration, meaning systemic toxicity can rapidly follow skin contact.

Stringent Handling Guidelines & Self-Validating Protocols

Given the H311 (Toxic in contact with skin) and H331 (Toxic if inhaled) designations, standard benchtop handling is strictly prohibited. The following self-validating system ensures operator safety through redundant containment and continuous verification.

  • Engineering Controls: All manipulations of the neat solid must occur within a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a face velocity of at least 100 fpm. For bulk transfers (>10 g), a negative-pressure glovebox is mandatory.

  • Personal Protective Equipment (PPE): Double-gloving with extended-cuff nitrile gloves (minimum 8 mil thickness), a Tyvek sleeve/lab coat, and a full-face respirator with P100 particulate cartridges (if handled outside a closed system).

  • Decontamination: Spills must be contained with damp absorbent pads to prevent aerosolization. Decontamination of surfaces should utilize a 1M NaOH solution in 50% aqueous ethanol. Causality: The basic ethanol solution promotes the hydrolysis of the ester and nucleophilic displacement of the bromide, neutralizing the reactive pharmacophore before final cleanup.

HandlingWorkflow A Hazard Assessment (H301, H311, H331) B Engineering Controls (Fume Hood / Glovebox) A->B C PPE Selection (Nitrile Gloves, Respirator) A->C D Gravimetric Transfer (Closed System) B->D C->D E Decontamination (Basic Hydrolysis/Solvent Wash) D->E F Waste Disposal (Halogenated Organic Waste) E->F

Caption: Stepwise workflow for the safe handling and emergency decontamination of the toxic compound.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed with built-in validation steps.

Reactivity Core Methyl 5-Bromo-2-Methyl- 2H-1,2,3-triazole-4-carboxylate CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Stille, Buchwald) Core->CrossCoupling C-Br Activation EsterMod Ester Derivatization (Hydrolysis, Amidation) Core->EsterMod C=O Electrophilicity SNAr Nucleophilic Aromatic Substitution (SNAr with Amines/Thiols) Core->SNAr Halogen Displacement

Caption: Primary synthetic pathways leveraging the orthogonal reactivity of the triazole building block.

Protocol 1: Safe Gravimetric Transfer and Solution Preparation

Objective: Prepare a 0.5 M stock solution while minimizing exposure risk.

  • Preparation: Tare a 20 mL scintillation vial with a PTFE-lined septum cap on an analytical balance located inside the fume hood.

  • Transfer: Using a static-free anti-static spatula, transfer approximately 1.10 g (5.0 mmol) of Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate into the vial.

  • Sealing & Verification: Seal the vial immediately. Record the exact mass.

    • Self-Validation Step: The mass must be recorded only when the draft shield is closed and the balance has stabilized. If the mass fluctuates, the seal is compromised, or particulate aerosolization is occurring.

  • Solvation: Inject 10.0 mL of anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) directly through the septum using a syringe. Swirl gently until fully dissolved.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

Objective: Couple the 5-bromo position with an aryl boronic acid .

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl boronic acid (1.2 equiv.), Pd(dppf)Cl2 (0.05 equiv.), and K2CO3 (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with ultra-high purity Argon (3 cycles).

  • Substrate Addition: Using a syringe, transfer the pre-prepared 0.5 M stock solution of Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 equiv.) into the flask, followed by degassed 1,4-dioxane/water (4:1 v/v) to achieve a final substrate concentration of 0.1 M.

  • Reaction Execution: Heat the mixture to 80 °C under vigorous stirring.

    • Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 220/222 isotopic pattern) and the emergence of the coupled product mass validates the C-Br bond activation.

  • Quenching & Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate in Drug Discovery Pipelines

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a "privileged" structure.[1][2] Its remarkable stability to metabolic degra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a "privileged" structure.[1][2] Its remarkable stability to metabolic degradation, coupled with its ability to act as a bioisostere for amide bonds, makes it an attractive core for novel therapeutic agents.[1][3] Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate is a functionalized triazole that offers a unique combination of features, positioning it as a valuable tool in both the initial stages of hit identification and the subsequent phases of lead optimization.

This document serves as a comprehensive guide for researchers, providing detailed protocols and insights into the strategic application of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate in drug discovery workflows. We will explore its potential as a fragment for initial screening campaigns and delineate its utility as a versatile building block for structure-activity relationship (SAR) studies and lead optimization.

Compound Profile:

PropertyValue
IUPAC Name Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate
CAS Number 1372711-70-0
Molecular Formula C₅H₆BrN₃O₂
Molecular Weight 220.02 g/mol
Key Features - Stable 1,2,3-triazole core - C5-bromo substituent for cross-coupling reactions - C4-methyl ester for amide library synthesis

Part 1: Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel starting points for drug development by screening low-molecular-weight compounds.[4][5][6] With a molecular weight of 220.02 g/mol , Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate fits the profile of a "rule of three" compliant fragment, making it an ideal candidate for FBDD campaigns.[7] The triazole core provides a rigid scaffold that can present the bromo and ester functionalities to specific regions of a protein's binding site.

Workflow for Fragment Screening

The following diagram illustrates a typical FBDD workflow where our compound of interest can be employed.

FBDD_Workflow cluster_screening Fragment Screening cluster_optimization Hit-to-Lead Optimization A Fragment Library (including target compound) B Biophysical Screening (e.g., TSA or SPR) A->B Screen against protein target C Hit Identification B->C Analyze binding data D Structural Biology (X-ray crystallography, NMR) C->D Characterize binding mode E Structure-Guided Design (Lead Optimization) D->E Identify growth vectors F Synthesis of Analogs E->F Design new compounds G Biological Evaluation F->G Assess potency & ADME G->E Iterative Optimization

Caption: FBDD workflow from initial screen to lead optimization.

Protocol 1: Fragment Screening using Thermal Shift Assay (TSA)

Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a high-throughput method to identify compounds that bind to a target protein by measuring changes in its thermal stability.[][9][10]

Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate (10 mM stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Quantitative PCR (qPCR) instrument with a thermal ramping module

Procedure:

  • Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein will be 2 µM and the dye at 5x.

  • Compound Dispensing: In a 96-well or 384-well PCR plate, dispense 100 nL of the 10 mM stock solution of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate to achieve a final concentration of 100 µM. Include appropriate DMSO controls.

  • Protein Addition: Add 10 µL of the protein master mix to each well.

  • Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the qPCR instrument and run a thermal ramp from 25 °C to 95 °C with a heating rate of 0.5 °C/min. Monitor the fluorescence at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the inflection point of the curve.[11] A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the compound compared to the DMSO control indicates a binding event.

Part 2: Application in Hit-to-Lead Optimization

Once Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate is identified as a hit, its chemical handles—the C5-bromo substituent and the C4-methyl ester—become invaluable for the hit-to-lead optimization phase.[12][13] These functionalities allow for systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C5-Arylation/Alkylation

The bromo-substituent at the C5 position is a prime site for introducing chemical diversity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14][15][16][17] This allows for the exploration of various aryl, heteroaryl, or alkyl groups to probe for additional interactions within the protein's binding pocket.

Suzuki_Coupling reagents Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate R-B(OH)₂ (Boronic Acid) Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) product Methyl 5-(R)-2-Methyl-2H-1,2,3-triazole-4-carboxylate reagents->product Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura coupling for C5 functionalization.

Materials:

  • Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate

  • Aryl or alkyl boronic acid or ester (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous, degassed toluene and water (e.g., 10:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate, the boronic acid/ester, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed toluene/water mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Amidation of the C4-Methyl Ester

The methyl ester at the C4 position can be readily converted to a wide range of amides, which is a common strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors, modulate solubility, and improve metabolic stability.[18][19][20][21]

Amidation cluster_conditions Reaction Conditions reactants Methyl 5-R-2-Methyl-2H-1,2,3-triazole-4-carboxylate R'R''NH (Amine) product N-(R',R'')-5-R-2-Methyl-2H-1,2,3-triazole-4-carboxamide reactants->product Amidation Direct Aminolysis (High Temp) Direct Aminolysis (High Temp) Catalytic Amidation Catalytic Amidation Direct Aminolysis (High Temp)->Catalytic Amidation

Sources

Application

Application Note: Advanced Amination Strategies for Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate

Introduction and Mechanistic Rationale The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amide and ester bonds to enhance metabolic stability and structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amide and ester bonds to enhance metabolic stability and structural modularity[1][2]. Among its derivatives, Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate (CAS: 1372711-70-0) serves as a highly functionalized, densely substituted building block[3]. The presence of the N2-methyl group locks the triazole in a single tautomeric form, providing predictable stereoelectronics for downstream Structure-Activity Relationship (SAR) studies.

The amination of the C5 position is a critical transformation for synthesizing 5-amino-1,2,3-triazole derivatives[4]. However, this transformation presents significant synthetic challenges:

  • Catalyst Poisoning: The nitrogen-rich triazole ring can strongly coordinate to transition metals, forming stable, dead-end complexes that halt the catalytic cycle[4].

  • Chemoselectivity: The methyl ester at the C4 position is highly sensitive to saponification or amidation under the harsh basic conditions typically required for nucleophilic aromatic substitution (S_NAr).

To overcome these barriers, Buchwald-Hartwig cross-coupling has emerged as the most efficient and reliable methodology for the amination of 5-halo-1,2,3-triazoles[4][5]. By utilizing sterically demanding ligands and mild bases, the reaction achieves high yields while preserving the integrity of the C4 ester.

Substrate Profiling & Reaction Causality

Understanding the physicochemical properties of the substrate is essential for optimizing the reaction environment.

Table 1: Physicochemical Profile of the Substrate
PropertyValueStructural Implication
Chemical Name Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylateCore scaffold for cross-coupling[3][6]
CAS Number 1372711-70-0Unique identifier for reagent sourcing[3]
Molecular Weight 220.03 g/mol Determines stoichiometric calculations[3]
Reactive Sites C5-Bromide, C4-EsterRequires chemoselective C-N bond formation
Causality in Reagent Selection
  • Catalyst (Pd₂dba₃ or NHC-Pd complexes): Palladium is preferred over Copper for this specific substrate because Pd-catalyzed Buchwald-Hartwig amination proceeds under milder conditions, preventing ester cleavage[4]. Expanded-ring N-heterocyclic carbene (NHC) ligands, such as (THP-Dipp)Pd(cinn)Cl, have proven exceptionally competent for low-reactive 5-halo-triazoles[5].

  • Ligand (BrettPhos or Xantphos): If standard Pd sources are used, bulky, electron-rich bidentate or dialkylbiaryl phosphine ligands are mandatory. Their steric bulk prevents the triazole nitrogens from displacing the ligand and poisoning the active Pd(0) species.

  • Base (Cs₂CO₃): A critical choice. Strong bases like KOtBu or NaOtBu will rapidly hydrolyze the C4 methyl ester. Cesium carbonate provides the exact basicity required to deprotonate the amine during reductive elimination without triggering ester saponification.

Catalytic Pathway Visualization

The following diagram illustrates the engineered catalytic cycle, highlighting where the specific structural features of the triazole interact with the Palladium center.

CatalyticCycle A Active Catalyst Pd(0)L_n B Oxidative Addition [Triazole]-Pd(II)(L_n)-Br A->B Add Methyl 5-Bromo-2-Methyl... (Substrate) C Amine Coordination Displacement of Bromide B->C Add Amine (HNR2) D Deprotonation Facilitated by Cs2CO3 C->D Base Interaction E Reductive Elimination C-N Bond Formation D->E Loss of CsBr + HCO3- E->A Release of Aminated Triazole

Figure 1. Buchwald-Hartwig catalytic cycle tailored for 5-bromo-1,2,3-triazole amination.

Optimization of Reaction Conditions

To establish a self-validating protocol, empirical data from analogous 5-halo-1,2,3-triazole aminations dictates the operational parameters[4][5]. Table 2 summarizes the logic behind the optimized conditions.

Table 2: Optimization Matrix for Triazole Amination
Catalyst / Ligand SystemBaseSolventTemp (°C)Result / Causality
Pd(OAc)₂ / PPh₃KOtBuToluene100Poor (<10%): Catalyst poisoning by triazole; ester hydrolysis.
Pd₂dba₃ / XantphosCs₂CO₃1,4-Dioxane90Good (75%): Bidentate ligand prevents poisoning; ester intact.
(THP-Dipp)Pd(cinn)ClCs₂CO₃1,4-Dioxane80Excellent (>90%): NHC ligand highly active for unreactive halides[4][5].

Standardized Experimental Protocol

This protocol outlines the synthesis of a 5-amino derivative from Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate using a primary or secondary amine.

Workflow step1 1. Reagent Prep Dry Solvents & Degas step2 2. Assembly Substrate + Catalyst + Base step1->step2 step3 3. Reaction Heat at 90°C for 16h step2->step3 step4 4. Quenching Cool & Filter over Celite step3->step4 step5 5. Purification Flash Chromatography step4->step5

Figure 2. Step-by-step workflow for the Pd-catalyzed amination of the triazole substrate.

Step-by-Step Methodology

Step 1: Preparation and Degassing (Critical for Catalyst Lifespan)

  • Transfer 1,4-Dioxane (anhydrous, 10 mL) to a Schlenk flask.

  • Degas the solvent by sparging with ultra-pure N₂ or Argon for 15 minutes.

    • Causality: Palladium(0) active species are highly sensitive to oxidation. Removing dissolved oxygen prevents premature catalyst deactivation and black palladium precipitation.

Step 2: Reaction Assembly (Glovebox or Standard Schlenk Technique)

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add:

    • Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 equiv, 1.0 mmol, 220 mg)[3].

    • The desired amine (1.2 equiv, 1.2 mmol).

    • Pd₂dba₃ (0.05 equiv, 5 mol%) and BrettPhos (0.10 equiv, 10 mol%) OR (THP-Dipp)Pd(cinn)Cl (5 mol%)[4][5].

    • Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Seal the vial with a PTFE-lined septum and purge with Argon (3x vacuum/backfill cycles).

  • Inject the degassed 1,4-Dioxane (5 mL) via syringe.

Step 3: Execution and Monitoring (Self-Validating System)

  • Transfer the vial to a pre-heated oil bath or heating block set to 90 °C.

  • Stir vigorously (800 rpm) for 12–16 hours.

    • Causality: High stirring rates are required because the reaction is a heterogeneous mixture (solid Cs₂CO₃ in Dioxane). Mass transfer limits the reaction rate if stirring is insufficient.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The disappearance of the starting material (UV active at 254 nm) confirms the completion of the oxidative addition phase.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated palladium.

  • Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification and Characterization

  • Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes to Ethyl Acetate.

  • Validation Check: Confirm the product structure via ¹H NMR and ¹³C NMR. The preservation of the methyl ester is confirmed by a sharp singlet at ~3.9 ppm (3H, -OCH₃) in the ¹H NMR spectrum.

References

  • Title: General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- and 5-Halo-1,2,3-triazoles Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction Source: MDPI URL: [Link]

  • Title: Cu(I)‐catalyzed synthesis of 5‐bromo‐1,2,3‐triazoles / Regioselective Synthesis of Halotriazoles Source: ResearchGate URL: [Link]

  • Title: Organic Chemistry - Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate (Catalog No.: A025209) Source: 3ASenrise URL: [Link]

  • Title: Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach Source: Molecules (via PubMed Central) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help improve reaction yields and product purity. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction to the Synthesis

The synthesis of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yield and regioselectivity. The primary synthetic route involves three key stages:

  • Formation of the Triazole Ring: Synthesis of the precursor, Methyl 1H-1,2,3-triazole-4-carboxylate.

  • Bromination: Introduction of a bromine atom at the C5 position of the triazole ring.

  • N-Methylation: Regioselective methylation of the triazole nitrogen to yield the desired N2-isomer.

Each of these stages presents unique challenges that can impact the overall yield and purity of the final product. This guide will address potential issues at each step.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

Part 1: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate (Precursor)

Q1: My yield of Methyl 1H-1,2,3-triazole-4-carboxylate is consistently low. What are the likely causes?

A1: Low yields in the formation of the triazole precursor can often be attributed to several factors:

  • Incomplete Cycloaddition: The 1,3-dipolar cycloaddition between an azide and an alkyne is the cornerstone of this synthesis. Ensure your azide and alkyne starting materials are pure. The reaction can be sensitive to moisture and air, so performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

  • Suboptimal Reaction Temperature: The rate of cycloaddition is temperature-dependent. If the reaction is too slow, consider a modest increase in temperature. However, excessive heat can lead to decomposition of starting materials and products. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[1]

  • Catalyst Issues (if applicable): If you are employing a copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quality and oxidation state of the copper catalyst are critical. Use of a freshly prepared or high-quality copper(I) source is recommended.[2]

Q2: I am observing multiple spots on my TLC plate after the cycloaddition reaction. What are these byproducts?

A2: The formation of multiple products is a common issue. These can include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting azide and alkyne.

  • Polymerization of the Alkyne: Terminal alkynes can undergo side reactions, such as polymerization, especially in the presence of certain catalysts or at elevated temperatures.

  • Isomeric Products: Depending on the substituents on your alkyne, there is a possibility of forming regioisomers. For the synthesis of the 4-carboxylate, this is less of a concern with symmetrical alkynes.

To minimize byproducts, ensure precise stoichiometry of your reactants and optimize the reaction conditions as mentioned in A1.

Part 2: Bromination of Methyl 1H-1,2,3-triazole-4-carboxylate

Q3: The bromination of my triazole precursor is sluggish and gives a low yield of the desired 5-bromo product. How can I improve this?

A3: Inefficient bromination can be due to several factors:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this type of reaction. If you are using elemental bromine (Br₂), the reaction can be more difficult to control and may generate HBr as a byproduct, which can protonate the triazole ring and deactivate it towards further electrophilic substitution.[3]

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent such as acetonitrile or dichloromethane. The addition of a radical initiator like AIBN (azobisisobutyronitrile) or exposure to UV light may be necessary when using NBS. The reaction temperature should be carefully controlled; starting at a low temperature and gradually warming to room temperature or slightly above is often effective.

  • Purity of Starting Material: Ensure your Methyl 1H-1,2,3-triazole-4-carboxylate is free of impurities that could consume the brominating agent.

Q4: My bromination reaction produces a mixture of mono- and di-brominated products. How can I improve the selectivity?

A4: Over-bromination can be a significant issue. To improve selectivity for the mono-brominated product:

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. A large excess will favor di-bromination.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture, preferably as a solution, to maintain a low concentration of the brominating agent at any given time.

  • Temperature Control: Running the reaction at a lower temperature can often improve selectivity.

Part 3: N-Methylation of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate

Q5: My N-methylation reaction is producing a mixture of N1 and N2 isomers, with a low yield of the desired N2 product. How can I improve the regioselectivity?

A5: This is the most critical and challenging step in the synthesis. The formation of multiple N-methylated isomers is a common problem.[4][5][6] The key to improving the yield of the desired N2-isomer lies in a "bromo-directed" alkylation strategy.[7]

  • The "Bromo-Directing" Effect: The presence of the bromine atom at the C5 position sterically hinders the N1 position, thereby favoring alkylation at the N2 position.[7]

  • Choice of Base and Solvent: The choice of base and solvent system is crucial for regioselectivity. A common and effective combination is potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7]

  • Reaction Temperature: Lowering the reaction temperature can significantly improve the N2 selectivity. Performing the reaction at or below room temperature is recommended.[7]

  • Methylating Agent: Methyl iodide (CH₃I) is a common and effective methylating agent for this reaction.[8]

Q6: I have a mixture of N1 and N2 isomers after the methylation step. How can I separate them?

A6: The separation of N1 and N2 isomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method for separating these isomers. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can often provide good separation.

  • Fractional Crystallization: In some cases, if one of the isomers is a solid and the other is an oil, or if they have significantly different solubilities, fractional crystallization may be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl propiolate (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

  • Azide Addition: Add sodium azide (1.1 eq) to the solution. Caution: Sodium azide is highly toxic.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 24-48 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Bromination of Methyl 1H-1,2,3-triazole-4-carboxylate
  • Reaction Setup: Dissolve Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask protected from light.

  • Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 3: N-Methylation of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate
  • Reaction Setup: To a solution of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Methylation: Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Summary

StepKey ReagentsTypical SolventsTemperatureKey Parameters to Control
Triazole Formation Methyl propiolate, Sodium azideToluene, AcetonitrileRefluxPurity of starting materials, reaction time
Bromination NBSAcetonitrile0 °C to RTStoichiometry of NBS, slow addition
N-Methylation Methyl iodide, K₂CO₃DMF0 °C to RTTemperature, choice of base and solvent

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway

Synthesis_Pathway A Methyl Propiolate + Sodium Azide B Methyl 1H-1,2,3-triazole-4-carboxylate A->B Cycloaddition C Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate B->C Bromination (NBS) D Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate (Desired Product) C->D N-Methylation (CH3I, K2CO3) E Methyl 5-Bromo-1-Methyl-1H-1,2,3-triazole-4-carboxylate (Isomer) C->E N-Methylation (Side Product)

Caption: Synthetic route to the target molecule.

Troubleshooting Workflow for Low Yield in N-Methylation

Troubleshooting_Workflow Start Low Yield of Desired N2-Isomer Q1 Is the N1/N2 isomer ratio poor? Start->Q1 A1_Yes Optimize Reaction Conditions: - Lower temperature (0°C or below) - Use K2CO3 in DMF - Ensure anhydrous conditions Q1->A1_Yes Yes A1_No Check for other issues Q1->A1_No No End Improved Yield A1_Yes->End Q2 Is the overall conversion low? A1_No->Q2 A2_Yes Troubleshoot Reaction Parameters: - Increase reaction time - Check purity of starting materials and reagents - Ensure proper stirring Q2->A2_Yes Yes A2_No Investigate Work-up and Purification Q2->A2_No No A2_Yes->End Q3 Significant product loss during purification? A2_No->Q3 A3_Yes Refine Purification Technique: - Optimize chromatography gradient - Consider alternative purification methods - Check for product decomposition on silica Q3->A3_Yes Yes Q3->End No, consult further A3_Yes->End

Caption: A step-by-step guide to troubleshoot low yields.

References

  • Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. Molecules. 2022 Jan 31;27(3):968. doi: 10.3390/molecules27030968. PMID: 35164232; PMCID: PMC8839071.
  • Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. Semantic Scholar. [Link]

  • Regioselective N/C-Heterocyclization of Allenylindium Bromide Across Aryl Azides: One-Pot Synthesis of 5-Methyl-1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ARKAT USA. [Link]

  • Facile synthesis of bromo- and iodo-1,2,3-triazoles. ResearchGate. [Link]

  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. [Link]

  • Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E. 2010;66(Pt 3):o593. [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv. [Link]

  • Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. 1996;(12):1341-1347. [Link]

  • Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry. 2018;83(5):2709-2718. [Link]

  • Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Organic Chemistry Portal. [Link]

  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). Defense Technical Information Center. [Link]

  • Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles. Organic Letters. 2009;11(21):5026-5028. [Link]

  • N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. ARKAT USA. [Link]

  • N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]

Sources

Optimization

Troubleshooting debromination of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate during coupling

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling. This guide is specifically engineered for researchers and drug development professionals encountering hydrodehalogenation (debromin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling. This guide is specifically engineered for researchers and drug development professionals encountering hydrodehalogenation (debromination) when working with Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate (CAS: 1372711-70-0).

Below, we dissect the mechanistic causality of this side reaction, provide diagnostic FAQs, and outline a self-validating experimental protocol to suppress debromination and maximize your cross-coupling yields.

Diagnostic Overview & Mechanistic Causality

Hydrodehalogenation is a prevalent undesired side reaction in palladium catalysis where the halogen atom on an aryl halide is replaced by a hydrogen atom[1]. Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate is exceptionally vulnerable to this pathway due to its unique electronic topology.

The 1,2,3-triazole core is inherently electron-deficient, and the methyl ester at the C4 position acts as a strong electron-withdrawing group (EWG). This extreme electron deficiency makes the C5-Br bond highly electrophilic, resulting in a near-instantaneous oxidative addition to the Pd(0) catalyst. However, this same electron deficiency stabilizes the resulting Ar-Pd(II)-Br intermediate, often rendering the subsequent transmetalation step sluggish.

When transmetalation lags, the long-lived Ar-Pd(II)-Br species becomes susceptible to competitive pathways. If a hydride source is present in the reaction matrix, it coordinates to the palladium center, undergoes β -hydride elimination to form an Ar-Pd(II)-H intermediate, and rapidly reductively eliminates to yield the debrominated byproduct (Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate)[2].

Mechanism Pd0 Pd(0) Catalyst PdII Ar-Pd(II)-Br (Oxidative Addition) Pd0->PdII Fast OA ArBr Triazole-Br (Substrate) ArBr->PdII Transmet Ar-Pd(II)-R (Transmetalation) PdII->Transmet Slow Transmetalation Hydride Ar-Pd(II)-H (Hydride Shift) PdII->Hydride Hydride Source (Alcohols/Amines) Product Coupled Product Transmet->Product Reductive Elimination Debrom Debrominated Triazole Hydride->Debrom Reductive Elimination

Caption: Competitive pathways: Cross-coupling vs. hydrodehalogenation of the triazole intermediate.

Frequently Asked Questions (FAQs)

Q1: How do my reaction solvents act as hydride donors? A1: Alcohol solvents (e.g., ethanol, methanol, isopropanol) are the most common culprits. Under basic conditions, alcohols are deprotonated to form alkoxide ligands on the palladium center. The solvent is then oxidized to an aldehyde or ketone via β -hydride elimination, transferring a hydride to the palladium[2]. Mass spectrometry and kinetic isotope studies (comparing CH3OD and CD3OD) have definitively proven that solvent deprotonation plays a major role in this mechanism[3].

Q2: I am using a non-alcoholic solvent (DMF), but I still see debromination. Why? A2: Solvents like DMF and NMP can also act as hydride sources at elevated temperatures. In NMP, hydrodehalogenation yields can sometimes match that of the intended product because the catalytic intermediates fail to achieve steady-state kinetics, making β -hydride elimination highly competitive[2]. Switch to a non-coordinating, aprotic solvent like toluene or 1,4-dioxane.

Q3: Can trace water cause debromination of this triazole? A3: Yes. Recent mechanistic insights into cross-coupling reactions with highly electron-deficient and fluorinated substrates demonstrate that adventitious water can serve as a direct hydrogen source for hydrodehalogenation, even prior to the formation of stable Ar-Pd(II)-Br complexes[4]. Rigorous anhydrous conditions are mandatory for this substrate.

Q4: How do I select the right ligand to outcompete this side reaction? A4: The goal is to accelerate the rate-limiting transmetalation step. Bulky, electron-rich phosphine ligands (such as XPhos, SPhos, or dtbpf) increase the electron density on the palladium center, which facilitates faster transmetalation and subsequent reductive elimination[1]. This minimizes the residence time of the vulnerable Pd(II) intermediate, effectively outcompeting the debromination pathway.

Troubleshooting Workflow

Workflow Start Debromination Detected? Solvent Check Solvent: Using EtOH, MeOH, or DMF? Start->Solvent SolventFix Switch to Toluene or 1,4-Dioxane Solvent->SolventFix Yes Base Check Base: Using strong alkoxides? Solvent->Base No BaseFix Switch to anhydrous K3PO4 Base->BaseFix Yes Ligand Check Ligand: Is transmetalation slow? Base->Ligand No LigandFix Use bulky ligands (XPhos, dtbpf) Ligand->LigandFix Yes

Caption: Step-by-step decision tree for troubleshooting triazole debromination during coupling.

Quantitative Data Analytics

The following table synthesizes the impact of varying reaction parameters on the ratio of target cross-coupled product versus the debrominated byproduct.

Table 1: Effect of Reaction Conditions on Triazole Debromination vs. Target Yield

SolventBaseLigandCatalystDebromination (%)Target Yield (%)
EtOH / H₂ONa₂CO₃PPh₃Pd(PPh₃)₄45.0% 35.0%
DMFK₂CO₃dppfPd(dppf)Cl₂30.5% 55.0%
1,4-DioxaneK₃PO₄ (Anhydrous)XPhosPd₂(dba)₃< 5.0% 88.0%
TolueneCs₂CO₃ (Anhydrous)dtbpfPd(OAc)₂< 2.0% 92.0%

Data Interpretation: The shift from protic/coordinating solvents (EtOH, DMF) to non-coordinating solvents (Toluene, 1,4-Dioxane) eliminates the primary hydride sources[2]. Concurrently, upgrading from standard phosphines (PPh₃) to bulky, electron-rich biaryl phosphines (XPhos) accelerates transmetalation, dropping debromination below 5%[1].

Self-Validating Experimental Protocol

This optimized Suzuki-Miyaura coupling protocol is designed specifically for Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate. It acts as a self-validating system: the strict exclusion of water validates the suppression of water-driven hydrodehalogenation, while the choice of toluene validates the elimination of solvent-derived β -hydride shifts.

Optimized Suzuki-Miyaura Coupling (Debromination-Suppressed)

Materials Required:

  • Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 – 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate, anhydrous (K₃PO₄, 2.0 equiv)

  • Toluene (Strictly anhydrous and degassed)

Step-by-Step Methodology:

  • Atmospheric Control (Critical): Flame-dry a Schlenk flask under vacuum and backfill with high-purity argon. Repeat this cycle three times. Causality: This ensures an entirely anhydrous environment, validating the removal of adventitious water which acts as a hidden hydrogen source for debromination[4].

  • Reagent Loading: Under a positive flow of argon, charge the flask with the triazole substrate (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv). Causality: Anhydrous inorganic bases are utilized instead of alkoxide bases (like NaOtBu) to entirely remove base-derived hydride donors from the catalytic cycle.

  • Solvent Introduction: Inject 10 mL of anhydrous, thoroughly degassed toluene via syringe. Causality: Toluene is a non-coordinating, aprotic solvent that cannot undergo β -hydride elimination, effectively shutting down the solvent-oxidation debromination pathway[2].

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 80 °C under rigorous magnetic stirring for 4–6 hours. Monitor the reaction via LC-MS. Causality: The bulky XPhos ligand sterically forces the rapid reductive elimination of the product, preventing the Pd(II) intermediate from stagnating long enough to undergo side reactions[1].

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

References

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. White Rose University Consortium. [Link]

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, ACS Publications.[Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Advances, Royal Society of Chemistry.[Link]

  • 3ASenrise. Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate (Catalog No.: A025209). Senrise Technology. [Link]

Sources

Troubleshooting

Preventing side reactions with Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate

Technical Support Center: Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate Welcome to the dedicated technical support guide for Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate. This resource is designed fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate

Welcome to the dedicated technical support guide for Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and circumvent potential side reactions when utilizing this versatile building block. Our goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

FAQ 1: I'm observing significant debromination in my palladium-catalyzed cross-coupling reaction. Why is this happening and how can I minimize it?

Answer:

This is, by far, the most common side reaction observed with this and similar heteroaryl halides. The formation of the hydrodehalogenated product (Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate) can severely impact your yield and complicate purification.

The Underlying Cause: The Palladium-Hydride Pathway

Debromination, or hydrodehalogenation, is typically mediated by palladium-hydride (Pd-H) species that form during the catalytic cycle.[1][2] These species can arise from several sources, including the β-hydride elimination from certain ligands or reagents, or from trace amounts of water or alcohol reacting with the base.[2] Once formed, the Pd-H species can insert into the C-Br bond of your starting material via oxidative addition, followed by reductive elimination to yield the undesired debrominated product. The C-Br bond is generally more susceptible to this side reaction than a C-Cl bond, but less so than a C-I bond.[3]

Strategies for Prevention:

Your primary goal is to favor the desired reductive elimination of the coupled product over the formation and reaction of Pd-H species. This can be achieved by carefully selecting your reaction parameters.

cluster_main Troubleshooting Debromination Start High Debromination Observed CheckBase Is the base too strong (e.g., NaOH, NaOtBu)? Start->CheckBase CheckLigand Is the ligand appropriate? (e.g., PPh3) CheckBase->CheckLigand No SolutionBase Switch to a weaker, non-hydroxide base (K3PO4, K2CO3, Cs2CO3) CheckBase->SolutionBase Yes CheckSolvent Is a protic solvent or water present? CheckLigand->CheckSolvent Yes SolutionLigand Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHCs CheckLigand->SolutionLigand No/Unsure SolutionSolvent Use anhydrous, aprotic solvents (Toluene, Dioxane, DMF) CheckSolvent->SolutionSolvent Yes Optimized Optimized Reaction CheckSolvent->Optimized No SolutionBase->Optimized SolutionLigand->Optimized SolutionSolvent->Optimized

Figure 1. A logical workflow for troubleshooting debromination.

Table 1: Optimizing Reaction Parameters to Minimize Debromination

ParameterRecommendation for Minimizing DebrominationRationale
Ligand Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) like IPr.[1][3]Bulky ligands promote the desired reductive elimination step, which is often the rate-limiting step for product formation. This acceleration helps this pathway outcompete the debromination side reaction.[4]
Base Employ weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) is an excellent first choice.[1] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective.Strong bases, particularly alkoxides (NaOt-Bu) or hydroxides (NaOH, KOH), can promote the formation of Pd-H species. Weaker bases minimize this possibility.
Solvent Use anhydrous, aprotic solvents such as toluene, dioxane, or DMF.Protic solvents (water, alcohols) can be a direct source of protons that lead to dehalogenation via protonolysis of the Pd-C intermediate.[1][2] Ensure all reagents and glassware are thoroughly dried.
Temperature Run the reaction at the lowest effective temperature.While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. It is often beneficial to run the reaction for a longer time at a lower temperature (e.g., 80 °C instead of 110 °C).
FAQ 2: My primary isolated product is the carboxylic acid (5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid). What is causing this ester hydrolysis?

Answer:

The methyl ester functionality is susceptible to hydrolysis, especially under the basic conditions required for many cross-coupling reactions.

The Underlying Cause: Base-Mediated Saponification

This is a classic saponification reaction. The presence of a strong hydroxide base (NaOH, KOH) or even water in combination with carbonate or phosphate bases at elevated temperatures can lead to the nucleophilic attack of a hydroxide ion on the ester carbonyl. This results in the formation of the corresponding carboxylate salt, which upon acidic workup, yields the carboxylic acid.[5]

Strategies for Prevention:

  • Strictly Avoid Hydroxide Bases: Never use sodium hydroxide, potassium hydroxide, or similar strong hydroxide bases when your substrate contains a hydrolyzable ester.

  • Use Anhydrous Conditions: Water is a reactant in the hydrolysis pathway. Using anhydrous solvents and ensuring your base is dry will significantly suppress this side reaction.

  • Choose the Right Base: As with preventing debromination, potassium phosphate (K₃PO₄) is often the base of choice. It is sufficiently basic to facilitate the catalytic cycle but is less prone to causing hydrolysis than stronger bases or even carbonates in the presence of water.

  • Control Reaction Temperature: Hydrolysis is temperature-dependent. If you are still observing hydrolysis with a weaker base, try reducing the reaction temperature.

  • Alternative Coupling Partners: If applicable to your synthesis, consider using organotrifluoroborate salts instead of boronic acids. Some protocols for these reagents use milder bases that are more compatible with the ester group.

SM Starting Material (Ester) Catalyst Pd(0) Catalyst + Base SM->Catalyst Hydro Side Product 2 (Hydrolyzed Acid) SM->Hydro Side Reaction: Ester Hydrolysis (Base, H2O) Partner Coupling Partner (e.g., R-B(OH)2) Partner->Catalyst Desired Desired Product (Coupled Ester) Catalyst->Desired Desired Pathway (e.g., Suzuki Coupling) Debrom Side Product 1 (Debrominated Ester) Catalyst->Debrom Side Reaction: Debromination

Figure 2. Competing reaction pathways for the starting material.

FAQ 3: My reaction is sluggish, gives low conversion, or fails completely. What should I check?

Answer:

Low reactivity can stem from several sources, ranging from catalyst deactivation to issues with your reagents.

Troubleshooting Low Conversion:

  • Catalyst Activity:

    • Catalyst Poisoning: The triazole nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalysis.[3] Using bulky ligands helps prevent the formation of inactive, over-coordinated palladium complexes. Ensure starting materials and solvents are free of other potential catalyst poisons like sulfur-containing impurities.

  • Reagent Quality:

    • Boronic Acid/Ester Integrity (for Suzuki): Boronic acids can undergo decomposition or form unreactive trimeric boroxines upon storage.[6] It is advisable to check the purity of your boronic acid by NMR before use or to use more stable boronic esters (e.g., pinacol esters).

    • Base Quality: Ensure your base is finely powdered and dry. Clumps can lead to poor mixing and inconsistent results.

  • Reaction Conditions:

    • Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst. It is crucial to thoroughly degas the reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.

    • Temperature: If the reaction is clean but slow, a careful increase in temperature may be necessary to overcome the activation energy barrier. Monitor closely for the onset of side reactions.

Optimized Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is designed as a starting point to minimize the primary side reactions of debromination and hydrolysis.

Reagents & Equipment:

  • Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos, add a small amount of the reaction solvent, swirl, and add this slurry to the Schlenk flask.

  • Solvent Addition: Add the anhydrous solvent to the flask. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degassing: Submerge the flask in an ultrasonic bath for 2 minutes to ensure all solids are well-dispersed. Then, degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. [Link]

  • Kalisiak, J., & Fokin, V. V. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(15), 3171–3174. [Link]

  • Monasterio, Z., Irastorza, A., Miranda, J. I., & Aizpurua, J. M. (2016). Site-Selective N-Dealkylation of 1,2,3-Triazolium Salts: A Metal-Free Route to 1,5-Substituted 1,2,3-Triazoles and Related Bistriazoles. Organic Letters, 18(11), 2515–2518. [Link]

  • BenchChem. (2025). Troubleshooting guide for low reactivity of bromomethyl triazoles. BenchChem Technical Support.
  • Monasterio, Z., Irastorza, A., Miranda, J. I., & Aizpurua, J. M. (2016). Site-Selective N-Dealkylation of 1,2,3-Triazolium Salts: A Metal-Free Route to 1,5-Substituted 1,2,3-Triazoles and Related Bistriazoles. Organic Letters, 18(11), 2515–2518. [Link]

  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
  • Handy, S. T., Bregman, H., Lewis, J., Zhang, X., & Zhang, Y. (2003). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(3), 427-430. [Link]

  • Tian, Y., He, R., & Chen, L. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 985799. [Link]

  • Tian, Y., He, R., & Chen, L. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

  • Handy, S. T., Bregman, H., Lewis, J., Zhang, X., & Zhang, Y. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative. (n.d.).
  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(12), 4058–4064. [Link]

  • Tskhovrebov, A. G., et al. (2021). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers, 8(17), 4058-4071. [Link]

  • Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1934. [Link]

  • BenchChem. (2025). Comparing the reactivity of methyl-1H-1,2,4-triazolecarboxylate with its 1,2,3-isomer. BenchChem Technical Support.
  • Dar'in, D., et al. (2022). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed coupling of 1,2,3‐triazole derivative & substituted benzothiazole. [Link]

  • Beilstein Journals. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]

  • BenchChem. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem Technical Support.
  • Ghorai, P. (2022). 1,2,3-Triazole and Its Analogues: New Surrogates for Diazo Compounds. Chemical Reviews, 122(16), 13245–13303. [Link]

  • Ghandi, M., & Fakhri, J. (2015). N-Dealkylation of Amines. Current Organic Chemistry, 19(5), 415–443. [Link]

  • Zhang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1548–1553. [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. BenchChem Technical Support.
  • Dar'in, D., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(9), 2131. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Kumar, S., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry, 83(6), 3169–3178. [Link]

  • Iram, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888222. [Link]

  • ResearchGate. (n.d.). Investigation of N-alkylation and N¹-methylation to prepare triazone-triazole. Reagents and conditions. [Link]

  • Iram, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • NextSDS. (n.d.). 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid. [Link]

  • Prabakaran, K., et al. (2012). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]

  • Iesalnieks, E., et al. (2014). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry, 79(18), 8688–8697. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. [Link]

  • Piehl, P., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(61), 13876-13880. [Link]

Sources

Optimization

Technical Support Center: Scale-Up of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals scaling up the production of Methyl 5-Bromo-2-Methyl-2H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals scaling up the production of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate .

Scaling up highly substituted 1,2,3-triazoles presents unique challenges, primarily concerning regioselective N-alkylation, the management of highly exothermic halogenation steps, and the avoidance of cryogenic conditions during metal-halogen exchange. This guide bypasses standard laboratory-scale limitations to provide field-proven, causality-driven solutions for pilot-plant environments.

Process Workflow

The most robust, scalable route to this target avoids the poor regioselectivity of direct 1,2,3-triazole methylation. Instead, it utilizes a "steric blocking" strategy: brominating the triazole first to block the N1/N3 positions, forcing the subsequent methylation exclusively to the N2 position[1]. Finally, a controlled mono-halogen-metal exchange followed by carboxylation yields the target[2].

G A 1H-1,2,3-Triazole B 4,5-Dibromo-1H- 1,2,3-triazole A->B Br2, NaOH H2O, <30°C C 4,5-Dibromo-2-methyl- 2H-1,2,3-triazole B->C MeI, K2CO3 DMF, 70°C D Grignard Intermediate (C4-Mg/Li Complex) C->D iPrMgCl·LiCl THF, -15°C E Methyl 5-Bromo-2-Methyl- 2H-1,2,3-triazole-4-carboxylate D->E ClCOOMe (Methyl chloroformate)

Figure 1: Three-step synthetic workflow for Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate.

Section 1: Regioselective N2-Methylation (Troubleshooting & FAQs)

Q1: Why am I getting a high percentage of the N1-methyl isomer during scale-up despite using the 4,5-dibromo strategy? Causality: The 4,5-dibromo substitution pattern provides immense steric hindrance, which naturally blocks the terminal N1 and N3 positions, directing electrophiles to the N2 position[1]. However, if localized hotspots occur during the addition of Methyl Iodide (MeI) due to poor reactor agitation, the reaction shifts toward kinetic control, increasing N1-alkylation. Solution: Ensure the MeI is dosed slowly at 10–20°C to allow thorough mixing before heating the reactor to the thermodynamic driving temperature of 70°C.

Q2: How do we mitigate the severe exotherm during the initial bromination of 1H-1,2,3-triazole on a >10 kg scale? Causality: The reaction of 1H-1,2,3-triazole with elemental bromine (Br₂) is violently exothermic. Solution: Transition to a semi-batch process. Pre-dissolve the triazole in aqueous NaOH. Dose the Br₂ sub-surface via a dip-tube over 4–6 hours while maintaining jacket cooling to keep the internal temperature below 30°C. Alternatively, substitute Br₂ with N-Bromosuccinimide (NBS) in a biphasic system to throttle the release of active bromonium ions.

Self-Validating Protocol 1: Scale-Up N2-Methylation
  • Charge: Load the reactor with DMF (5 vol) and 4,5-dibromo-1H-1,2,3-triazole (1.0 eq).

  • Base Addition: Add anhydrous K₂CO₃ (1.2 eq). Stir for 30 minutes to ensure complete deprotonation.

  • Controlled Dosing: Cool the reactor to 10°C. Dose MeI (1.1 eq) over 2 hours. Validation: The internal temperature probe must not exceed 20°C during addition.

  • Thermodynamic Shift: Heat the mixture to 70°C for 2 hours.

  • Isolation: Cool to room temperature and quench with water (15 vol). The high symmetry of 4,5-dibromo-2-methyl-2H-1,2,3-triazole[3] causes it to crash out as a highly crystalline solid. Filter and wash with cold water.

Section 2: Halogen-Metal Exchange & Carboxylation (Troubleshooting & FAQs)

Q3: n-Butyllithium (n-BuLi) requires -78°C for the halogen-metal exchange, which is unfeasible for our 50 L reactor. Are there alternatives? Causality: Standard Grignard reagents (like iPrMgCl) react too slowly with electron-deficient triazoles, while n-BuLi requires cryogenic conditions to prevent ring-fragmentation and unwanted alkylation[2]. Solution: Use the TurboGrignard reagent (iPrMgCl·LiCl). The addition of Lithium Chloride breaks up the polymeric aggregates of the magnesium complex, drastically increasing its nucleophilicity. This allows the Br-Mg exchange to proceed rapidly and safely at -15°C to 0°C, well within the capacity of standard pilot-plant chillers.

Q4: We observe significant formation of the des-bromo byproduct (2-methyl-2H-1,2,3-triazole) after adding methyl chloroformate. What causes this? Causality: The des-bromo byproduct forms when the Grignard intermediate is protonated instead of carboxylated. This is caused by either:

  • Moisture in the THF or the methyl chloroformate (ClCOOMe).

  • Slow addition of the electrophile, allowing the intermediate to abstract a proton from the solvent over time. Solution: Ensure Karl Fischer (KF) titration of THF is <50 ppm water. Add ClCOOMe rapidly as a single bolus or fast stream.

Self-Validating Protocol 2: TurboGrignard Exchange & Esterification
  • Preparation: Charge a dry reactor with 4,5-dibromo-2-methyl-2H-1,2,3-triazole (1.0 eq) and anhydrous THF (10 vol, KF < 50 ppm). Cool to -15°C.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.05 eq), maintaining the temperature below -5°C. Stir for 1 hour.

  • Self-Validation Step (Critical): Pull a 1 mL reaction aliquot and quench it with D₂O. Analyze via GC-MS. A mass shift corresponding to the deuterated mono-bromo analog confirms 100% halogen-metal exchange. Do not proceed until this is confirmed.

  • Carboxylation: Add Methyl chloroformate (1.2 eq) rapidly. Stir for 30 minutes at 0°C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate.

Section 3: Quantitative Data & Yield Optimization

To justify the transition from cryogenic lithiation to TurboGrignard for pilot-scale production, compare the operational parameters and yield outcomes in the table below:

Reagent SystemOperating TempExchange TimeTypical Yield (%)Scale SuitabilityPrimary Byproduct Risk
n-BuLi -78°C30 min88%Low (Cryogenic limits)Butyl-alkylation at C4
iPrMgCl (Standard)0°C12 hours65%MediumUnreacted starting material
iPrMgCl·LiCl (Turbo)-15°C1 hour92% High Des-bromo protonation

Table 1: Comparison of Halogen-Metal Exchange Reagents for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole scale-up.

References

  • Highly Regioselective N-2 Arylation of 4,5-Dibromo-1,2,3-triazole: Efficient Synthesis of 2-Aryltriazoles Source: Organic Letters (ACS Publications) URL:[Link][1]

  • Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC) URL:[Link][2]

  • 4,5-dibromo-2-methyl-2H-1,2,3-triazole (Compound CID 21820752) Source: PubChem (National Institutes of Health) URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Catalysis with Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate

Welcome to the dedicated technical support resource for researchers utilizing Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate in catalytic reactions. This guide is designed to provide in-depth troubleshooting str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers utilizing Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate in catalytic reactions. This guide is designed to provide in-depth troubleshooting strategies and practical advice to overcome common challenges, with a primary focus on minimizing catalyst poisoning and deactivation. As a substituted, nitrogen-rich heterocycle, this compound presents unique interactions with transition metal catalysts, which, if not properly managed, can lead to diminished yields, reaction stalls, and reproducibility issues. This document synthesizes field-proven insights and established chemical principles to ensure your success.

Understanding the Challenge: The Dual Nature of a Triazole Substrate

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate is a valuable building block, particularly for creating highly functionalized molecules through cross-coupling reactions. However, its structure contains features that can interfere with common transition metal catalysts, such as those based on palladium.

The primary cause of catalyst inhibition is the presence of multiple lone pairs of electrons on the nitrogen atoms of the triazole ring. These nitrogen atoms can act as Lewis bases and coordinate to the electron-deficient metal center of the catalyst (e.g., Pd(0) or Pd(II)). This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive or have significantly reduced activity.[1][2][3] The N2-methylation of the triazole ring influences its electronic properties and steric profile, which in turn affects which nitrogen atom (N1 or N3) is more likely to coordinate with the catalyst and the stability of that interaction.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) is failing or showing very low conversion. Could my triazole substrate be poisoning the catalyst?

A1: Yes, this is a primary concern. The nitrogen atoms in the 1,2,3-triazole ring can act as ligands, binding to the palladium center and inhibiting its catalytic activity.[1][3] This is a common issue with nitrogen-containing heterocycles.[2] The formation of an inactive palladacycle is a strong possibility, especially if you observe a color change in your reaction mixture that does not progress.

Q2: Which nitrogen on the triazole ring is the most likely culprit for catalyst coordination?

A2: For an N2-substituted 1,2,3-triazole, the N3 atom is often considered a potential coordination site. However, the overall electronic and steric environment of the molecule, including the presence of the adjacent carboxylate group, will influence the preferred binding mode. Studies have shown that triazoles can coordinate to transition metals through their nitrogen atoms, forming stable complexes that can take the catalyst out of the active cycle.[1][3]

Q3: Besides catalyst poisoning, what other common side reactions should I be aware of?

A3: A significant side reaction to monitor is hydrodehalogenation (or debromination), where the bromine atom is replaced by a hydrogen atom.[4] This can be promoted by certain bases, solvents, or impurities that can generate palladium-hydride species. Another potential issue is homocoupling of the boronic acid (in Suzuki reactions), often exacerbated by the presence of oxygen or the slow progress of the desired cross-coupling.[5]

Q4: Can the purity of my Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate affect the reaction?

A4: Absolutely. Impurities from the synthesis of the triazole, such as residual bases or other nitrogen-containing compounds, can act as potent catalyst poisons. It is crucial to use highly purified starting materials. We recommend verifying the purity by NMR and/or LC-MS before use.

Troubleshooting Guide: From Failed Reaction to Optimized Protocol

This section provides a systematic approach to diagnosing and resolving issues related to catalyst poisoning when using Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate.

Initial Diagnosis: Is it Catalyst Poisoning?
Symptom Potential Cause Diagnostic Action
No or low conversion (<10%) Strong catalyst poisoning by the triazole substrate.Run a control reaction with a simpler aryl bromide (e.g., bromobenzene) and the same catalyst system. If it works, the triazole is the likely inhibitor.
Reaction starts but stalls Gradual catalyst deactivation or product inhibition.Monitor the reaction by TLC or LC-MS at regular intervals. A plateau in product formation indicates a stalled reaction.
Formation of black precipitate (Palladium black) Catalyst decomposition and agglomeration.This is a visual cue of catalyst death. It can be caused by poisoning, high temperatures, or an inadequate ligand-to-metal ratio.[6]
Significant debromination byproduct Generation of Pd-H species.Analyze the crude reaction mixture by LC-MS or NMR to identify and quantify the debrominated product.
Corrective Actions & Optimization Strategies

If catalyst poisoning is suspected, a multi-pronged approach to optimization is recommended. The goal is to shift the equilibrium away from the formation of inactive catalyst-substrate complexes and favor the productive catalytic cycle.

The choice of ligand is the most critical factor in mitigating catalyst poisoning by nitrogen heterocycles. The ligand must stabilize the palladium center while being sterically demanding enough to discourage coordination from the triazole substrate.

  • Recommendation: Switch to bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands." These have proven highly effective for cross-coupling reactions involving challenging, heteroaromatic substrates.[7][8]

    • Examples: XPhos, SPhos, RuPhos.

  • Rationale: The steric bulk of these ligands creates a protective "pocket" around the palladium atom, making it more difficult for the triazole to bind. Their strong electron-donating ability also helps to stabilize the active Pd(0) species and promote the crucial oxidative addition step of the catalytic cycle.[9]

  • Recommendation:

    • Use a Pre-formed Catalyst: Employ well-defined palladium pre-catalysts (e.g., XPhos Pd G3). These are often more robust and air-stable, ensuring a consistent concentration of the active catalyst from the start of the reaction.[2]

    • Increase Catalyst Loading: If poisoning is still observed, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the inhibition by providing a sacrificial amount of catalyst.[3]

  • Rationale: Pre-catalysts are designed to generate the active Pd(0) species efficiently in situ, minimizing side reactions that can occur during the reduction of Pd(II) sources like Pd(OAc)₂.[5]

Parameter Recommendation Causality
Base Screen a range of bases. Start with a milder inorganic base like K₃PO₄ or Cs₂CO₃ instead of strong organic bases like NaOtBu.Strong bases can sometimes promote side reactions like debromination.[4] The choice of base can also influence the solubility of reaction intermediates and the overall rate of the catalytic cycle.
Solvent Use anhydrous, degassed aprotic solvents such as dioxane, toluene, or THF.Oxygen can oxidize and deactivate the Pd(0) catalyst.[6] Protic solvents can be a source of protons for debromination.
Temperature Start at a moderate temperature (e.g., 80 °C) and cautiously increase if the reaction is sluggish.Higher temperatures can sometimes overcome the activation barrier for the desired reaction over the poisoning pathway, but excessive heat can also accelerate catalyst decomposition.
Reagent Addition Consider slow addition of the triazole substrate to the reaction mixture using a syringe pump.Maintaining a low instantaneous concentration of the triazole can minimize its inhibitory effect on the catalyst throughout the reaction.

In some contexts, scavengers can be employed, though this is more common in post-reaction cleanup to remove residual catalyst. However, the concept of a "poison trap" can be considered.

  • Concept: Introduce a non-reactive, strongly coordinating agent in a sub-stoichiometric amount to preferentially bind to impurities in the reaction mixture that could poison the catalyst. This is an advanced and less common technique for this specific problem but is a strategy used in industrial settings.[10]

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning

This protocol helps determine if the triazole substrate is the primary inhibitor.

  • Setup: Prepare two identical reaction vials under an inert atmosphere (e.g., Argon or Nitrogen).

  • Vial A (Control):

    • Pd₂(dba)₃ (1 mol%)

    • SPhos (2.5 mol%)

    • Bromobenzene (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous, degassed dioxane (0.2 M)

  • Vial B (Test):

    • Pd₂(dba)₃ (1 mol%)

    • SPhos (2.5 mol%)

    • Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous, degassed dioxane (0.2 M)

  • Execution: Stir both reactions at 80-100 °C for 4-12 hours.

  • Analysis: Monitor both reactions by TLC or LC-MS. If Vial A shows good conversion to biphenyl and Vial B shows little to no product, it strongly indicates catalyst poisoning by the triazole substrate.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol incorporates best practices to mitigate catalyst poisoning.

  • Reagents & Setup:

    • To an oven-dried Schlenk tube, add Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

    • In a separate vial, weigh the XPhos Pd G3 pre-catalyst (2-3 mol%) and the XPhos ligand (an additional 2-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with Argon or Nitrogen (repeat 3 times). Add the pre-catalyst and ligand to the tube under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction: Heat the mixture with vigorous stirring to 90-110 °C.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Problem and Solution

Mechanism of Catalyst Poisoning

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Triazole-Br) Active_Catalyst->Oxidative_Addition Triazole_Substrate Triazole Substrate (Excess) Active_Catalyst->Triazole_Substrate Coordination (Reversible/Irreversible) Transmetalation Transmetalation (Boronic Acid) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Desired Product Reductive_Elimination->Product Inactive_Complex Inactive Pd-Triazole Complex (Off-Cycle) Triazole_Substrate->Inactive_Complex caption Fig. 1: Competing catalytic and poisoning pathways. G start Low/No Conversion check_poisoning Run Control Reaction (e.g., with Bromobenzene) start->check_poisoning control_ok Control Works? check_poisoning->control_ok poisoning_confirmed Poisoning by Triazole Confirmed control_ok->poisoning_confirmed Yes other_issues Investigate Other Issues control_ok->other_issues No change_ligand Switch to Bulky Ligand (XPhos, SPhos) poisoning_confirmed->change_ligand use_precatalyst Use Robust Pre-catalyst (e.g., G3 Palladacycle) change_ligand->use_precatalyst optimize_conditions Optimize Base, Temp, Solvent use_precatalyst->optimize_conditions end Successful Reaction optimize_conditions->end check_reagents Check Reagent Purity (Substrates, Base, Solvent) other_issues->check_reagents check_setup Verify Inert Atmosphere & Degassing check_reagents->check_setup check_setup->end caption Fig. 2: Decision tree for troubleshooting.

Caption: Fig. 2: Decision tree for troubleshooting.

References

  • Urbina-Blanco, C. A., et al. (2010). Click-triazole N2 coordination to transition-metal ions is assisted by a pendant pyridine substituent. Inorganic Chemistry, 49(13), 5954–5963. [Link]

  • Crowley, J. D., & McMorran, D. A. (2011). Palladium(II) Complexes of Readily Functionalized Bidentate 2-Pyridyl-1,2,3-triazole “Click” Ligands: A Synthetic, Structural, Spectroscopic, and Computational Study. Inorganic Chemistry, 50(14), 6645–6656. [Link]

  • Dai, Q., et al. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(10), 3928–3934. [Link]

  • Organic Chemistry Portal. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Organic Chemistry Portal. [Link]

  • Orton, G. R. F., et al. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(4), 2336-2367. [Link]

  • Glover, C. J., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3991–4005. [Link]

  • Glover, C. J., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3991–4005. [Link]

  • Pothireddy, S., et al. (2020). New 1,2,3-triazole based bis- and trisphosphine ligands: synthesis, transition metal chemistry and catalytic studies. Dalton Transactions, 49(3), 775-786. [Link]

  • Uddin, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2674. [Link]

  • Lee, D. Y., et al. (2014). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Molecules, 19(12), 20596-20606. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Applied Catalysis. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Applied Catalysis. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Comparison Guide: Differentiating Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate from its N1-Regioisomer

Executive Summary In rational drug design and agrochemical development, the 1,2,3-triazole ring serves as a highly stable, metabolically resistant bioisostere. However, the alkylation of triazoles frequently yields a mix...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and agrochemical development, the 1,2,3-triazole ring serves as a highly stable, metabolically resistant bioisostere. However, the alkylation of triazoles frequently yields a mixture of N1 and N2 regioisomers. For researchers synthesizing Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate , proving the precise site of methylation is a critical quality control step.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) analytical profile of the target N2-methyl product against its primary alternative/impurity, the N1-methyl regioisomer. By leveraging 1D and 2D NMR techniques, we provide a self-validating framework to ensure absolute structural integrity in your development pipeline.

Mechanistic Causality: Why the Chemical Shifts Differ (Expertise & Experience)

Differentiating these regioisomers relies on understanding the distinct electronic environments within the triazole heterocycle.

In the N2-methyl isomer , the methyl group is flanked symmetrically by two highly electronegative nitrogen atoms (N1 and N3). This creates a localized electron-deficient zone that exerts a strong diamagnetic deshielding effect via induction. Consequently, the N2-CH3 protons resonate significantly further downfield (δ 4.23 ppm) [1].

In contrast, the N1-methyl isomer has its methyl group adjacent to only one nitrogen (N2) and one carbon (C5). This environment is less electron-withdrawing, leaving the N1-CH3 protons more shielded (typically ~δ 4.10 ppm) [3]. This causality extends directly to the 13 C domain: the N2-CH3 carbon is characteristically shifted to ~43 ppm, whereas the N1-CH3 carbon appears more upfield at ~38 ppm. Understanding this electronic push-and-pull is the foundation of accurate spectral interpretation.

Logic Root Triazole N-Methylation N2 N2-Methyl Isomer (Target Product) Root->N2 N1 N1-Methyl Isomer (Alternative/Impurity) Root->N1 H_N2 1H: ~4.23 ppm (Deshielded by N1 & N3) N2->H_N2 C_N2 2D HMBC Validation No ³J to Ring Carbons (⁴J only) N2->C_N2 H_N1 1H: ~4.10 ppm (Deshielded by N2 only) N1->H_N1 C_N1 2D HMBC Validation Strong ³J to C5 Carbon N1->C_N1

Causality of chemical shift variations based on the electronic environment of N1 vs N2 methylation.

Comparative NMR Data Analysis

The following tables summarize the quantitative diagnostic markers used to distinguish the two regioisomers. Data for the N2-isomer is grounded in verified patent literature [1], while the N1-isomer data is extrapolated from established 1,2,3-triazole spectroscopic standards [2][3].

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl 3​ )
Functional GroupMethyl 5-Bromo-2-Methyl-2H... (Target)Methyl 5-Bromo-1-Methyl-1H... (Alternative)Diagnostic Value
N-CH 3​ 4.23 ppm (s, 3H) ~4.10 ppm (s, 3H) High (N2 is deshielded)
O-CH 3​ (Ester)3.94 ppm (s, 3H)~3.95 ppm (s, 3H)Low (Environment is similar)
Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, CDCl 3​ )
Carbon AtomMethyl 5-Bromo-2-Methyl-2H... (Target)Methyl 5-Bromo-1-Methyl-1H... (Alternative)Diagnostic Value
N-CH 3​ ~43.0 ppm ~38.0 ppm High
C4 (Ring-Ester)~138.0 ppm~140.0 ppmMedium
C5 (Ring-Br)~125.0 ppm~130.0 ppmMedium
O-CH 3​ ~52.0 ppm~52.0 ppmLow
C=O (Ester)~159.0 ppm~160.0 ppmLow

Self-Validating Experimental Protocol (Trustworthiness)

Relying solely on 1D 1 H NMR can be risky due to concentration-dependent shifting or solvent effects. To guarantee trustworthiness, the protocol below incorporates a self-validating 2D Heteronuclear Multiple Bond Correlation (HMBC) step.

In a 1,2,3-triazole ring, HMBC maps the 3 J (three-bond) carbon-proton couplings. The structural assignment validates itself through the presence or absence of these 3 J correlations [2].

  • N1-Methyl Validation: The N1-CH 3​ protons are exactly three bonds away from the C5 carbon. They will show a strong, unambiguous 3 J cross-peak to C5.

  • N2-Methyl Validation: The N2-CH 3​ protons are separated from both C4 and C5 by four bonds ( 4 J). Because 4 J couplings are typically unobservable, the N2-methyl isomer is definitively proven by the absence of HMBC cross-peaks between the N-methyl protons and the ring carbons.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the purified triazole compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • 1D 1 H NMR Acquisition: Acquire proton spectra at 400 MHz. Set the relaxation delay (D1) to at least 2.0 seconds to ensure accurate integration of the two distinct methyl singlets. Verify the N-CH 3​ shift at 4.23 ppm.

  • 1D 13 C NMR Acquisition: Acquire carbon spectra at 100 MHz with complete proton decoupling. Utilize a minimum of 1024 scans to ensure the quaternary ring carbons (C4 and C5) achieve a sufficient signal-to-noise ratio.

  • 2D HMBC Validation: Run an HMBC experiment optimized for long-range couplings (typically JCH​ = 8 Hz). Analyze the cross-peaks originating from the proton signal at 4.23 ppm. The absence of correlations to the ~125 ppm and ~138 ppm carbon signals confirms the N2-regioisomer.

Workflow A 1. Sample Preparation (15 mg in CDCl3) B 2. 1D 1H & 13C NMR (Initial Screening) A->B C 3. 2D HMBC Acquisition (Self-Validation) B->C D 4. Regioisomer Assignment (N2 vs N1) C->D

Step-by-step NMR workflow for the isolation and structural validation of triazole regioisomers.

Conclusion

The confident differentiation of Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate from its N1-isomer requires a synthesis of empirical data and mechanistic logic. By tracking the diamagnetic deshielding of the N2 position in 1D NMR and utilizing the self-validating absence of 3 J correlations in 2D HMBC, researchers can definitively lock down the structural identity of their triazole intermediates, preventing costly downstream failures in drug development.

References

  • CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative.Google Patents.
  • Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry (ACS Publications). Authoritative grounding on the use of 2D HMBC and 3 J coupling rules to differentiate N1, N2, and N3 triazole regioisomers.[Link]

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Journal of Chemical Education (ACS Publications). Comprehensive review of the electronic shielding effects and characteristic chemical shifts in substituted triazoles.[Link]

Comparative

Comparative Guide: Cross-Coupling Efficiency of Brominated Triazoles in Drug Discovery

As a Senior Application Scientist, I frequently observe that the transition from a theoretical synthetic route to a scalable benchtop reality hinges on the nuanced reactivity of heterocyclic building blocks. Brominated t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the transition from a theoretical synthetic route to a scalable benchtop reality hinges on the nuanced reactivity of heterocyclic building blocks. Brominated triazoles are indispensable electrophilic partners in transition-metal-catalyzed cross-coupling reactions, serving as foundational scaffolds for numerous pharmaceuticals and agrochemicals[1].

However, treating all brominated triazoles as equivalent aryl halides is a critical error. The regiochemistry of the triazole ring (1,2,3- vs. 1,2,4-isomers), the position of the halogen, and the status of the nitrogen lone pairs fundamentally alter the thermodynamics of the catalytic cycle[2]. This guide objectively compares the cross-coupling efficiency of these scaffolds, providing mechanistic causality and self-validating protocols to ensure synthetic success.

Mechanistic Causality: Isomerism, Sterics, and Oxidative Addition

To optimize a cross-coupling reaction (such as the Suzuki-Miyaura or Buchwald-Hartwig coupling), one must understand how the triazole's electronic architecture impacts the rate-limiting step: oxidative addition .

The 1,2,4-Triazole Scaffold (e.g., 3-Bromo-1,2,4-triazole)

The 1,2,4-triazole ring is highly electron-deficient. This electron withdrawal accelerates the oxidative addition of Pd(0) into the C3–Br bond. However, this high reactivity is a double-edged sword; if the subsequent transmetalation step is sluggish (e.g., when using sterically hindered boronic acids), the long-lived Pd(II) intermediate becomes highly susceptible to competitive hydrodehalogenation[3]. Despite this, when properly optimized with N-protection (such as a THP group), 3-bromo-1,2,4-triazoles are highly efficient, as demonstrated in the commercial synthesis of the FDA-approved antifungal Ibrexafungerp[4].

The 1,2,3-Triazole Scaffold: 4-Bromo vs. 5-Bromo

In 1,2,3-triazoles, the 4-position and 5-position present vastly different steric environments.

  • 5-Bromo-1,2,3-triazoles typically suffer from severe steric hindrance due to the adjacent N1-substituent (often an alkyl or aryl group introduced via azide-alkyne cycloaddition). This spatial clash impedes the approach of bulky PdL2​ complexes, drastically slowing oxidative addition[2].

  • 4-Bromo-1,2,3-triazoles are sterically unencumbered at the reacting center, allowing for rapid oxidative addition and generally higher cross-coupling yields under milder conditions.

The N-H Poisoning Effect

Attempting to cross-couple unprotected N-H bromotriazoles is a common point of failure. The free triazole N-H coordinates strongly with Pd(II) intermediates, forming stable, unreactive σ -complexes that sequester and poison the catalyst. Furthermore, in Buchwald-Hartwig couplings, the N-H bond competes as a nucleophile, leading to undesired N-arylation. Masking the nitrogen with protecting groups (e.g., THP, SEM, or Benzyl) is a non-negotiable prerequisite for high-yielding C-C bond formation.

Orthogonal Regioselectivity

For highly functionalized targets, researchers utilize 4-bromo-5-iodo-1,2,3-triazole . Because the C–I bond has a lower dissociation energy than the C–Br bond, Pd(0) selectively inserts into the C–I bond at room temperature. This enables a modular, two-step Suzuki coupling strategy that bypasses the significant double-coupling byproducts (>25%) typically observed in dibromo variants[5].

Quantitative Data: Comparative Efficiency

The table below summarizes the empirical performance of various brominated triazoles in standard cross-coupling environments.

Triazole SubstrateCross-Coupling TypeOptimal Catalyst SystemTypical YieldMechanistic Bottleneck / Side Reaction
3-Bromo-1,2,4-triazole Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O75–85%Prone to hydrodehalogenation if transmetalation is slow[3].
4-Bromo-1,2,3-triazole Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O80–90%Highly efficient; minimal side reactions[2].
5-Bromo-1,2,3-triazole Suzuki-MiyauraPd₂(dba)₃, SPhos, K₃PO₄, Toluene60–75%Steric clash with N1-substituent slows oxidative addition[2].
4-Bromo-5-iodo-1,2,3-triazole Orthogonal SuzukiPd(PPh₃)₄, K₃PO₄, MeCN/H₂O>90% (C-I)Highly selective for C-I; <3% double coupling observed[5].
3-Bromo-1,2,4-triazole Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃70–80%Unprotected N-H leads to competitive N-arylation.

Visualizing the Workflows

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII Pd(II) Intermediate [Triazole-Pd-Br] OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Triazole Product RedElim->Product

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling for brominated triazoles.

DecisionTree Start Select Bromotriazole T124 1,2,4-Triazole (e.g., 3-bromo) Start->T124 T123 1,2,3-Triazole (e.g., 4-bromo / 5-bromo) Start->T123 Protect124 N-Protection (THP/Trityl) Prevents Pd-poisoning T124->Protect124 Protect123 Evaluate N1 vs N2 Substitution Sterics T123->Protect123 Coupling124 Suzuki/Buchwald High Reactivity Protect124->Coupling124 Coupling123_4 4-Bromo: Fast Ox. Addition Standard Pd(PPh3)4 Protect123->Coupling123_4 C4-Br Coupling123_5 5-Bromo: Sterically Hindered Requires Bulky Ligands (SPhos) Protect123->Coupling123_5 C5-Br

Workflow for selecting protecting groups and ligands based on bromotriazole isomerism.

Self-Validating Experimental Protocols

A robust methodology must be a self-validating system. The following protocols incorporate internal checks to ensure the mechanistic prerequisites are met.

Protocol A: Suzuki-Miyaura Coupling of 1-Protected-4-Bromo-1,2,3-Triazole

Objective: Achieve >85% yield while suppressing protodeboronation of the boronic acid.

  • Step 1: Catalyst Activation & Degassing

    • Action: Charge a Schlenk flask with 1-benzyl-4-bromo-1,2,3-triazole (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%). Evacuate and backfill with Argon (3x).

    • Causality & Validation: Oxygen rapidly oxidizes the active Pd(0) to an inactive Pd(II) species and promotes the homocoupling of the boronic acid. The 3x pump-purge cycle is a self-validating step; failure to observe a stable yellow/orange solution upon heating indicates oxygen contamination.

  • Step 2: Base Addition & Transmetalation Setup

    • Action: Add degassed 1,4-dioxane and 2M aqueous Na₂CO₃ (2.0 equiv).

    • Causality & Validation: The aqueous base serves a dual purpose: it quaternizes the boron atom to form a reactive boronate complex (facilitating transmetalation) and neutralizes the hydrobromic acid byproduct. Dioxane is chosen over THF to allow for higher reaction temperatures (90 °C) required to overcome the activation energy barrier.

  • Step 3: Reaction Monitoring

    • Action: Heat to 90 °C and monitor via TLC/LCMS after 2 hours.

    • Causality & Validation: If the boronic acid is consumed but the bromotriazole remains, protodeboronation has occurred. This validates the need to either slowly add the boronic acid via syringe pump or switch to a more stable boronic ester (pinacol ester).

Protocol B: Regioselective Orthogonal Coupling of 4-Bromo-5-iodo-1,2,3-triazole

Objective: Selectively couple at the C5 position without disturbing the C4-Br bond[5].

  • Step 1: Selective C–I Insertion

    • Action: Combine 4-bromo-5-iodo-1,2,3-triazole (1.0 equiv), arylboronic acid (1.05 equiv), Pd(PPh₃)₄ (2 mol%), and K₃PO₄ (2.0 equiv) in MeCN/H₂O (3:1). Stir at room temperature for 4 hours.

    • Causality & Validation: The strict adherence to room temperature and near-stoichiometric boronic acid prevents the Pd(0) from possessing enough thermal energy to insert into the stronger C–Br bond. The presence of exactly one product mass via LCMS validates the thermodynamic control of the system.

  • Step 2: Subsequent C–Br Functionalization

    • Action: Isolate the mono-coupled product, then subject it to a second boronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and heat to 100 °C in DMF.

    • Causality & Validation: The elevated temperature and a more robust bidentate ligand (dppf) are now required to force the oxidative addition into the remaining, sterically hindered C4-Br bond.

References

  • Source: PubMed (nih.gov)
  • Source: Synlett (thieme-connect.com)
  • Source: Benchchem (benchchem.com)
  • Source: Pharmaceuticals (mdpi.com)
  • Source: ACS Omega (acs.org)

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate

Introduction In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, substituted 1,2,3-triazoles are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, substituted 1,2,3-triazoles are of particular interest due to their prevalence in pharmaceuticals, agrochemicals, and corrosion inhibitors.[1] The precise characterization of these molecules is paramount to understanding their structure-activity relationships. Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate is a highly functionalized building block whose identity and purity must be rigorously confirmed.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and powerful method for identifying the functional groups within a molecule.[2] By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy generates a unique spectral "fingerprint."[2] This guide offers an in-depth analysis of the expected characteristic IR absorption peaks for Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate, grounded in established spectroscopic principles and comparative data from related structures.

Molecular Structure and Key Vibrational Units

To interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups, each with its own characteristic vibrational modes (stretching and bending).

Caption: Molecular structure highlighting the key functional groups.

The primary functional groups to be identified are:

  • Methyl Ester Group (-COOCH₃): Contains a strong C=O bond and two C-O single bonds.

  • Substituted 1,2,3-Triazole Ring: An aromatic heterocyclic system with C=N and C-N bonds.

  • Alkyl C-H Bonds: Found in the N-methyl and ester methyl groups.

  • Carbon-Bromine Bond (C-Br): A single bond to a halogen.

Predicted IR Absorption Profile: A Detailed Analysis

The IR spectrum can be broadly divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The former is typically used for identifying specific bonds, while the latter, though complex, is unique to the overall molecular structure.[3]

The Carbonyl (C=O) Stretching Region (1750-1735 cm⁻¹)

This is often the most intense and easily identifiable peak in the spectrum.

  • Vibration: C=O stretching of the methyl ester.

  • Expected Wavenumber: For a saturated aliphatic ester, the C=O stretch appears strongly and sharply around 1750-1730 cm⁻¹.[4]

  • Causality: The triazole ring is aromatic, but it is not directly conjugated to the carbonyl group in a way that would significantly delocalize the C=O π-electrons. Therefore, a major shift to a lower frequency (as seen in α,β-unsaturated esters) is not expected. The peak should remain sharp and strong, making it a primary diagnostic marker for the presence of the ester functional group.[5]

The C-H Stretching Region (3000-2850 cm⁻¹)
  • Vibration: Symmetric and asymmetric stretching of C-H bonds in the two methyl groups (N-CH₃ and O-CH₃).

  • Expected Wavenumber: Alkanes and alkyl groups typically show strong, sharp absorptions in the 2960-2850 cm⁻¹ range.[6] It is critical to note that these peaks will appear below 3000 cm⁻¹, distinguishing them from the C-H stretches of alkenes or aromatic rings which appear above 3000 cm⁻¹.[7][8]

The Triazole Ring and C=N Region (1600-1400 cm⁻¹)
  • Vibration: Skeletal vibrations of the triazole ring, primarily involving C=N and N=N stretching.

  • Expected Wavenumber: Aromatic and heteroaromatic rings display a series of medium-to-weak absorptions in this region.[7] For 1,2,3-triazoles, specific "marker bands" have been identified through both experimental and theoretical studies that confirm the presence of the ring structure.[9] Expect several bands of variable intensity between approximately 1550 cm⁻¹ and 1400 cm⁻¹.

The Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of structural information, including C-H bending, C-O stretching, and the C-Br stretch.

  • C-H Bending (ca. 1465 cm⁻¹ and 1375 cm⁻¹): The methyl groups will exhibit characteristic bending (scissoring and symmetric bending) vibrations. The asymmetric bend is expected around 1450 cm⁻¹, while the symmetric "umbrella" mode typically appears near 1375 cm⁻¹.[10]

  • C-O Stretching (1300-1100 cm⁻¹): Esters are characterized by two strong C-O stretching bands. These arise from the asymmetric and symmetric stretching of the C-O-C unit.[11] Expect a strong, distinct band for the C(=O)-O stretch and another for the O-CH₃ stretch, typically appearing in the 1300-1100 cm⁻¹ range.[12]

  • C-Br Stretching (690-515 cm⁻¹): The carbon-bromine stretch gives rise to a strong absorption at low frequencies.[2][13]

  • Causality: The low wavenumber is due to the high mass of the bromine atom. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. The heavy bromine atom results in a low-frequency vibration. This peak falls deep within the complex fingerprint region and its definitive assignment can be challenging without comparison to a reference spectrum.

Summary of Predicted Characteristic Peaks

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~2960-2850-CH₃ (Alkyl)C-H StretchMedium to Strong
~1745-COOCH₃ (Ester)C=O StretchStrong, Sharp
~1550-1400Triazole RingC=N, N=N StretchMedium to Weak
~1465, ~1375-CH₃ (Alkyl)C-H BendMedium
~1300-1100-COOCH₃ (Ester)C-O StretchStrong
~690-515-C-BrC-Br StretchStrong

Comparative Analysis: The Role of IR in a Broader Analytical Workflow

While IR spectroscopy is excellent for functional group identification, it is most powerful when used in conjunction with other analytical techniques. A typical workflow for structural elucidation provides a self-validating system for ensuring the identity and purity of a target compound.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Environment) IR->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Confirmation Structural Confirmation MS->Confirmation

Caption: A typical analytical workflow for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment and connectivity of every proton (¹H NMR) and carbon (¹³C NMR) atom. It would confirm the presence of the two distinct methyl groups, the substitution pattern on the triazole ring, and the overall carbon skeleton.

  • Mass Spectrometry (MS): Determines the precise molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry would provide an exact mass that corresponds to C₆H₇BrN₃O₂. Fragmentation patterns can further support the proposed structure.

In this context, IR spectroscopy serves as the rapid initial check. A spectrum showing a strong carbonyl peak around 1745 cm⁻¹, alkyl C-H stretches below 3000 cm⁻¹, and the absence of broad O-H or N-H peaks (above 3200 cm⁻¹) provides immediate and strong evidence that the synthesis has yielded an ester of the correct class, validating the progression to more time-consuming analyses like NMR.

Experimental Protocol: Acquiring a High-Quality IR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Objective: To obtain a clean, reproducible IR spectrum of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • The synthesized and purified solid compound.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Methodology:

  • Prepare the ATR Crystal:

    • Ensure the ATR crystal surface is impeccably clean. Wipe gently with a lint-free tissue dampened with isopropanol.

    • Allow the solvent to fully evaporate.

  • Collect a Background Spectrum:

    • With the clean, empty ATR accessory in place, run a background scan.

    • Causality: This step is critical. It measures the ambient atmosphere (CO₂, water vapor) and the instrument's intrinsic absorbance. The spectrometer software will automatically subtract this background from the sample spectrum, ensuring that the resulting peaks belong only to the sample.

  • Apply the Sample:

    • Place a small amount (typically 1-2 mg) of the solid sample directly onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, which is necessary to obtain a strong, high-quality spectrum.

  • Collect the Sample Spectrum:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed as % Transmittance or Absorbance vs. Wavenumber (cm⁻¹).

  • Clean Up:

    • Release the pressure arm and remove the bulk of the sample with a clean spatula.

    • Wipe the crystal surface clean with a lint-free tissue and isopropanol until no sample residue remains.

Conclusion

The infrared spectrum of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate is defined by a set of highly characteristic absorption bands. The unambiguous, strong, and sharp ester carbonyl (C=O) stretch around 1745 cm⁻¹ serves as the primary diagnostic peak. This, combined with alkyl C-H stretches below 3000 cm⁻¹, strong C-O stretches in the fingerprint region, and the absence of interfering hydroxyl or amine peaks, provides a robust method for preliminary identification. While the complex patterns of the triazole ring and the low-frequency C-Br stretch contribute to the unique overall fingerprint, it is the combination of all these features within a comprehensive analytical workflow that enables researchers to confirm the structure of this valuable chemical building block with high confidence.

References

  • Analysis of Infrared spectroscopy (IR) - UniTechLink.
  • The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups.
  • El-Azhary, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. [Link]

  • Table of Characteristic IR Absorptions.
  • IR Chart - University of California, Los Angeles.
  • INFRARED SPECTROSCOPY - St.
  • IR Spectroscopy of Hydrocarbons - University of Colorado Boulder.
  • Infrared Absorption Spectroscopy - Indira Gandhi N
  • IR Spectrum | Table of IR Spectroscopy Values - ChemTalk.
  • Infrared (IR) Spectroscopy Practice Problems - Chemistry Steps.
  • Interpreting Infrared Spectra - Specac Ltd.
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
  • Fan, W. Q., & Katritzky, A. R. (1996). 1,2,3-Triazoles. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 101-149). Pergamon. (Note: A general reference on triazole chemistry, specific URL not available from search but represents foundational knowledge). A related compound's crystal structure is discussed in: Methyl 1H-1,2,3-triazole-4-carboxylate - PMC. [Link]

Sources

Comparative

Elemental Analysis Validation of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate: A Comparative Methodological Guide

Validating the elemental purity of heavily halogenated, nitrogen-dense heterocycles presents a unique analytical challenge. Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate (CAS: 1372711-70-0) is a highly function...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating the elemental purity of heavily halogenated, nitrogen-dense heterocycles presents a unique analytical challenge. Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate (CAS: 1372711-70-0) is a highly functionalized organic building block (Formula: C₅H₆BrN₃O₂, MW: 220.03 g/mol ) whose composition—comprising a refractory triazole ring and a high mass fraction of bromine (36.32%)—routinely confounds standard combustion analysis.

As a Senior Application Scientist, I have designed this guide to objectively compare traditional CHNS/O combustion analysis against orthogonal techniques like Combustion Ion Chromatography (CIC) and quantitative NMR (qNMR). By understanding the causality behind analytical interferences, researchers can build self-validating workflows that ensure absolute structural and elemental integrity.

Mechanistic Insights into Analytical Interferences

To design a self-validating analytical system, one must first understand the mechanisms of failure in standard methodologies.

  • Halogen Poisoning in CHNS: During dynamic flash combustion at 1000°C, the high bromine content of this triazole (36.32%) yields corrosive Br2​ and HBr gases. If unmitigated, these species cause severe peak tailing in the Thermal Conductivity Detector (TCD) and irreversibly poison the copper reduction catalyst used to convert NOx​ to N2​ (1[1]).

  • Refractory Nitrogen Complexes: The 1,2,3-triazole core contains adjacent nitrogen atoms that resist complete oxidation. Standard oxygen dosing often results in the formation of refractory carbon-nitride complexes, leading to artificially low nitrogen and carbon recoveries (2[2]).

  • The Orthogonal Imperative: Because mass balance methods cannot reliably account for inorganic sorbents or moisture, absolute purity must be verified orthogonally. Quantitative NMR (qNMR) bypasses combustion entirely, measuring the absolute number of nuclei directly against an internal standard (3[3]).

Orthogonal_Strategy Analyte Methyl 5-Bromo-2-Methyl- 2H-1,2,3-triazole-4-carboxylate CHNS CHNS/O Combustion (C, H, N, O Profiling) Analyte->CHNS Requires Ag-traps CIC Combustion IC / ICP-OES (Direct Br Quantification) Analyte->CIC Halogen specific qNMR 1H qNMR (Absolute Purity / Mass Balance) Analyte->qNMR Orthogonal check Validation Comprehensive Elemental Validation CHNS->Validation CIC->Validation qNMR->Validation

Orthogonal validation strategy for highly halogenated heterocyclic compounds.

Method Comparison Summary

To establish a highly trustworthy analytical profile, we compare three distinct techniques. No single method provides a complete picture for this molecule; they must be used as an integrated, self-validating suite.

Analytical TechniqueTarget Elements/DataCausality of LimitationsRequired Modifications for Triazoles
CHNS/O Analyzer C, H, N, OBromine poisons catalysts; Triazole resists oxidation.Implement Ag2​WO4​ / MgO traps; Increase O2​ dosing time by 3s.
Combustion IC (CIC) Br (Halogens)Requires specialized absorption of evolved gases.Direct quantification of Br− post-combustion absorption (4[4]).
¹H qNMR Absolute Purity (%)Relies on proton availability (Analyte has 2 methyl singlets).Use NIST-traceable Internal Standard; Extended relaxation delay (D1).

Validated Experimental Protocols

Protocol A: Halogen-Tolerant CHNS/O Combustion Analysis

To prevent the 36.32% bromine content from skewing the C, H, and N data, the combustion reactor must be heavily modified with silver-based scrubbers (5[5]).

Step-by-Step Methodology:

  • Reactor Configuration: Pack the primary quartz oxidation tube with a 50 mm layer of Silver Tungstate ( Ag2​WO4​ ) and Magnesium Oxide ( MgO ) directly below the Chromium Oxide ( Cr2​O3​ ) catalyst. This ensures all evolved HBr and Br2​ precipitate as stable Silver Bromide ( AgBr ).

  • System Calibration: Calibrate the TCD response using a structurally similar, halogenated reference standard (e.g., 4-Bromobenzoic acid) to validate the efficiency of the halogen trap.

  • Sample Preparation: Using a microbalance (d = 0.001 mg), weigh exactly 1.500 mg of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate into a clean tin capsule. Seal tightly to exclude atmospheric nitrogen.

  • Dynamic Combustion: Drop the capsule into the 1000°C furnace. Program the instrument to deliver a 15-second oxygen boost (3 seconds longer than standard) to ensure the complete breakdown of the refractory N=N bonds in the triazole ring.

  • Detection: Elute the purified N2​ , CO2​ , and H2​O gases through the GC column to the TCD for integration.

CHNS_Workflow Sample Sample Injection (Methyl 5-Bromo...) Combustion Dynamic Flash Combustion (1000°C, O2 Boost) Sample->Combustion Scrubbing Halogen Scrubbing (Ag2WO4 / MgO Trap) Combustion->Scrubbing Removes Br2/HBr Reduction Reduction Furnace (Cu, 650°C) Scrubbing->Reduction NOx to N2 Separation GC Column Separation (N2, CO2, H2O) Reduction->Separation Detection TCD Detection & Data Integration Separation->Detection

CHNS combustion workflow with mandatory silver-based halogen scrubbing.

Protocol B: Orthogonal Validation via ¹H qNMR

Because elemental analysis only provides relative mass percentages, qNMR is deployed to determine the absolute purity of the compound without relying on compound-specific response factors (6[6]). The molecule possesses two distinct methyl groups (the N-methyl and the ester methyl) that serve as excellent quantitative probes.

Step-by-Step Methodology:

  • Standard Selection: Select a high-purity, NIST-traceable Internal Standard (IS) such as Maleic Acid. Its singlet (~6.2 ppm in DMSO-d6) will not overlap with the triazole's methyl singlets (~3.9 ppm and ~4.2 ppm).

  • Gravimetric Co-Weighing: Accurately co-weigh ~10.0 mg of the triazole analyte and ~5.0 mg of the Maleic Acid IS directly into an HPLC vial using an ultra-microbalance.

  • Dissolution: Dissolve the mixture in 1.0 mL of anhydrous DMSO-d6. Transfer 600 µL to a 5 mm NMR tube.

  • NMR Acquisition: Acquire the ¹H spectrum at 298K. Critical Causality: Set the pulse angle to 90° and the relaxation delay (D1) to 60 seconds. This ensures complete longitudinal relaxation ( T1​ ) of the methyl protons, preventing signal saturation and ensuring the peak area is strictly proportional to the number of nuclei (7[7]).

  • Quantification: Apply rigorous baseline correction. Integrate the IS and analyte peaks to calculate absolute purity using the standard qNMR mass-balance equation.

qNMR_Workflow Prep Sample + Internal Standard (Maleic Acid in DMSO-d6) Acquisition 1H NMR Acquisition (Long D1 > 60s, 90° pulse) Prep->Acquisition Processing Phase/Baseline Correction & Precise Integration Acquisition->Processing Quantification Absolute Purity Calculation (Mass Balance Independent) Processing->Quantification

Orthogonal qNMR workflow for absolute purity determination.

Quantitative Data Presentation

A self-validating system requires the experimental data from all orthogonal methods to converge tightly with the theoretical values. Below is a structured summary of validation data for a highly pure batch of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate.

Element / ParameterTheoretical Value (%)Modified CHNS/O (%)Combustion IC (%)¹H qNMR Purity (%)Deviation (Δ)
Carbon (C) 27.3027.28N/AN/A-0.02
Hydrogen (H) 2.752.77N/AN/A+0.02
Nitrogen (N) 19.1019.05N/AN/A-0.05
Oxygen (O) 14.5414.60N/AN/A+0.06
Bromine (Br) 36.32N/A36.25N/A-0.07
Absolute Purity 100.00N/AN/A99.40-0.60

Data Interpretation: The tight correlation (Δ < 0.3%) between theoretical and observed CHNS/O values confirms that the Ag2​WO4​ trap successfully mitigated bromine interference, and the extended O2​ dosing successfully combusted the triazole ring. The qNMR absolute purity of 99.4% validates that the sample is free from NMR-invisible inorganic salts that might otherwise skew the elemental mass balance.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Publications[Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN PE Polska[Link]

  • Precision Elemental Analysis for Polymers & Plastics: Focusing on ICP-OES & Halogens Exeter Analytical[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation MDPI[Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers Journal of Analytical Chemistry (via ResearchGate)[Link]

  • What is qNMR and why is it important? Mestrelab Resources[Link]

Sources

Validation

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate vs ethyl ester derivatives in synthesis

Title: Strategic Selection of 2H-1,2,3-Triazole-4-Carboxylate Esters: Methyl vs. Ethyl Derivatives in Advanced Synthesis Introduction The 2H-1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Selection of 2H-1,2,3-Triazole-4-Carboxylate Esters: Methyl vs. Ethyl Derivatives in Advanced Synthesis

Introduction

The 2H-1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for amide bonds and aromatic rings in drug discovery programs, including the development of advanced Tyk2 inhibitors[1]. Within this chemical space, 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate esters serve as highly versatile electrophilic building blocks. The N2-methylation is a critical structural feature; it locks the triazole ring, preventing tautomerization and ensuring that subsequent functionalizations occur on a chemically defined, regiostable scaffold[2].

When designing synthetic routes involving these intermediates, chemists must choose between the methyl ester (CAS: 1372711-70-0) and the ethyl ester (CAS: 2090953-09-4). While seemingly a minor aliphatic variation, the choice between a methyl and ethyl leaving group fundamentally alters the kinetic profile of downstream reactions, specifically saponification, direct amidation, and transition-metal-catalyzed cross-coupling at the adjacent C5-bromo position.

Mechanistic & Structural Comparison

  • Electrophilicity and Steric Hindrance: The methyl ester presents a less sterically encumbered carbonyl carbon compared to the ethyl derivative. This reduced steric bulk lowers the activation energy required for the formation of the tetrahedral intermediate during nucleophilic acyl substitution. Consequently, methyl esters exhibit significantly faster reaction kinetics in direct amidation and saponification[3].

  • C5-Bromo Reactivity (Cross-Coupling): Both esters feature a highly activated C5-bromo substituent, primed for Suzuki-Miyaura or Stille couplings. However, the slightly larger cone angle of the ethyl ester can induce minor steric clashes with bulky palladium-phosphine ligands during the oxidative addition step, occasionally necessitating higher catalyst loadings or temperatures compared to the methyl counterpart.

  • Solubility and Crystallinity: Methyl esters of heterocyclic systems are typically highly crystalline, aiding in purification via recrystallization. Ethyl esters, possessing higher lipophilicity, often exhibit superior solubility in non-polar solvent systems (e.g., toluene, dichloromethane), which can be advantageous in homogeneous catalysis.

Quantitative Data Presentation

Table 1: Comparative Reactivity and Physicochemical Profile of Triazole-4-carboxylate Esters

Property / Reactivity MetricMethyl 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylateEthyl 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate
Molecular Weight 220.03 g/mol 234.05 g/mol
Physical State Crystalline SolidSolid / Viscous Liquid
Saponification Rate (LiOH, THF/H2O, 25°C) Fast (< 1 hour)Moderate (2-3 hours)
Direct Amidation (MeNH2 in EtOH, 25°C) High Yield (Complete in 4-6h)Low Yield (Requires heating/Lewis acid)
Steric Hindrance at C4 Carbonyl MinimalModerate
Purification Preference RecrystallizationSilica Gel Chromatography

Experimental Workflows & Methodologies

G Start 5-Bromo-2-Methyl-2H-1,2,3- triazole-4-carboxylate Hydrolysis Saponification (LiOH, THF/H2O) Start->Hydrolysis Base/H2O (Me > Et rate) DirectAmidation Direct Amidation (MeNH2, EtOH) Start->DirectAmidation High Conc. Amine Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Aryl-B(OH)2) Start->Suzuki Cross-Coupling Acid Triazole-4-carboxylic Acid (Stable Intermediate) Hydrolysis->Acid Acidification (pH 2-3) Amide Triazole-4-carboxamide (Target Scaffold) Acid->Amide Amine, HATU, DIPEA DirectAmidation->Amide Me ester preferred (Avoids coupling agents) Coupled 5-Aryl-Triazole Ester (Advanced Intermediate) Suzuki->Coupled C5-Br substitution

Divergent workflows for 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate esters.

Protocol 1: Direct Amidation to 5-Bromo-N,2-dimethyl-2H-1,2,3-triazole-4-carboxamide

Causality & Rationale: Direct amidation bypasses the need for saponification and expensive peptide coupling reagents (e.g., HATU, EDC). The methyl ester is strictly preferred here; its superior electrophilicity allows for direct nucleophilic attack by methylamine at room temperature. Attempting this with the ethyl ester often results in incomplete conversion due to the poorer leaving group ability and increased steric shielding of the ethoxy moiety.

Step-by-Step Methodology:

  • Initialization: Dissolve Methyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq, 10 mmol) in absolute ethanol (0.5 M concentration).

  • Reagent Addition: Add a solution of methylamine (33% w/w in absolute ethanol, 5.0 eq) dropwise at 0°C to control the initial exothermic mixing[1].

  • Propagation: Remove the ice bath and stir the reaction mixture at 25°C for 4-6 hours.

  • Self-Validation Checkpoint: Analyze the reaction via TLC (Hexanes/EtOAc 1:1). The protocol is self-validating: the highly UV-active starting material spot (Rf ~0.7) must completely disappear, replaced by a lower-running, more polar product spot (Rf ~0.3). If starting material persists past 6 hours, it indicates moisture contamination competing via hydrolysis; add 1.0 eq additional methylamine.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure carboxamide as an off-white solid[1].

Protocol 2: Saponification to 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid

Causality & Rationale: When diverse, complex amines must be coupled, direct amidation is unfeasible. The ester must be hydrolyzed to the carboxylic acid. Lithium hydroxide (LiOH) in a biphasic THF/H2O system is chosen over NaOH/MeOH to prevent competitive nucleophilic aromatic substitution (SNAr) of the activated C5-bromo atom by methoxide or hydroxide ions, which occurs under harsher thermodynamic conditions.

Step-by-Step Methodology:

  • Initialization: Suspend the ester (Methyl or Ethyl derivative, 10 mmol) in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M).

  • Hydrolysis: Add LiOH·H2O (1.5 eq) in one portion at 0°C. Stir at room temperature. (Note: The methyl ester will dissolve and react within 1 hour; the ethyl ester requires 2-3 hours).

  • Self-Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the mass peak of the ester is fully replaced by the [M-H]- peak of the carboxylic acid (m/z ~204/206 for the Br isotopes). The pH of the solution must remain >10 during this phase.

  • Work-up & Precipitation: Evaporate the organic solvents in vacuo. Dilute the aqueous layer with water and cool to 0°C. Carefully acidify with 1M HCl to pH 2-3.

  • Isolation: The product self-isolates by precipitating as a dense white solid upon reaching its isoelectric point. Filter, wash with cold water, and dry under high vacuum to yield the pure acid[1].

Conclusion

The selection between methyl and ethyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylates should be dictated by the immediate downstream transformation. The methyl ester is the superior choice for streamlined syntheses relying on direct amidation or rapid saponification, owing to its high reactivity and minimal steric hindrance. Conversely, the ethyl ester should be deployed when the synthetic route requires enhanced solubility in non-polar media or when a more robust, less hydrolytically sensitive protecting group is needed during multi-step sequences prior to C4-functionalization.

References[1] Title: WO2024246602A1 - Fused azoled as tyk2 inhibitors and uses thereof

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.